MZP-55
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H70ClN7O10S/c1-36-29-48(62-45-18-16-44(58)17-19-45)47-30-43(15-20-49(47)65(36)38(3)66)40-11-13-42(14-12-40)54(69)59-21-22-72-23-24-73-25-26-74-27-28-75-34-51(68)63-53(57(4,5)6)56(71)64-33-46(67)31-50(64)55(70)60-32-39-7-9-41(10-8-39)52-37(2)61-35-76-52/h7-20,30,35-36,46,48,50,53,62,67H,21-29,31-34H2,1-6H3,(H,59,69)(H,60,70)(H,63,68)/t36-,46+,48+,50-,53+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNJFZTYJNBAN-HYXXSBGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)C(=O)NCCOCCOCCOCCOCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)NC7=CC=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H70ClN7O10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1080.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2010159-48-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2010159-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
The Core Mechanism of MZP-55: A Technical Guide to a Selective BET Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-55 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically BRD3 and BRD4. As a heterobifunctional molecule, this compound functions by hijacking the cell's natural protein disposal system to eliminate these key epigenetic readers, which are implicated in various diseases, including cancer. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and processes.
Mechanism of Action: The PROTAC Approach
This compound operates through the PROTAC mechanism, which involves the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This compound is composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a polyethylene glycol (PEG) linker to a ligand that binds to the bromodomains of BET proteins.
The primary steps in the mechanism of action are as follows:
-
Ternary Complex Formation : this compound simultaneously binds to a BET protein (BRD3 or BRD4) and the VHL E3 ligase, bringing them into close proximity to form a stable ternary complex.
-
Ubiquitination : Once the ternary complex is formed, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the BET protein. This results in the formation of a polyubiquitin chain on the target protein.
-
Proteasomal Degradation : The polyubiquitinated BET protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, while this compound is released and can engage in another cycle of degradation.
This catalytic mode of action allows substoichiometric amounts of this compound to induce the degradation of a significant amount of target protein.
Signaling Pathway and Downstream Effects
The degradation of BRD4 by this compound has significant downstream consequences on gene transcription. BRD4 is a critical reader of acetylated lysine residues on histones and plays a pivotal role in the transcriptional activation of key oncogenes, most notably c-Myc. By removing BRD4 from chromatin, this compound effectively suppresses the transcription of c-Myc and its target genes, which are involved in cell proliferation, growth, and survival. This leads to cell cycle arrest and apoptosis in cancer cells that are dependent on c-Myc.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing insights into its binding affinity, degradation potency, and cellular activity.
Table 1: Binding Affinities and Ternary Complex Formation
| Parameter | Value | Description |
| Brd4BD2 Kd | 8 nM | Dissociation constant for the second bromodomain of BRD4. |
| VHL Kd | 105 ± 24 nM | Dissociation constant for the VHL E3 ligase complex. |
| Ternary Complex Kd | 180 nM | Dissociation constant for the VHL:this compound:Brd4BD2 ternary complex. |
| Ternary Complex t1/2 | 1 s | Half-life of the VHL:this compound:Brd4BD2 ternary complex. |
Table 2: In Vitro Degradation and Anti-proliferative Activity
| Parameter | Cell Line | Value | Description |
| Brd4 pDC50 | HeLa | 8.1 | Negative log of the half-maximal degradation concentration for BRD4. |
| Brd4 Dmax | HeLa | 95% | Maximum degradation of BRD4. |
| Brd3 pDC50 | HeLa | 7.7 | Negative log of the half-maximal degradation concentration for BRD3. |
| Brd3 Dmax | HeLa | 92% | Maximum degradation of BRD3. |
| pEC50 | MV4;11 | 7.31 ± 0.03 | Negative log of the half-maximal effective concentration for anti-proliferative activity. |
| pEC50 | HL-60 | 6.57 ± 0.02 | Negative log of the half-maximal effective concentration for anti-proliferative activity. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of target proteins (BRD3, BRD4) and the downstream effector (c-Myc) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MV4;11, HL-60) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Normalize protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BRD4, BRD3, c-Myc, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (MTS/MTT Assay)
This colorimetric assay is used to determine the anti-proliferative effect of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., MV4;11, HL-60) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
-
Incubation: Incubate the plate for an additional 1-4 hours to allow for the conversion of the tetrazolium salt into formazan by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Conclusion
This compound is a highly effective and selective degrader of BRD3 and BRD4, operating through the PROTAC mechanism of action. By inducing the proteasomal degradation of these key epigenetic regulators, this compound leads to the downstream suppression of the c-Myc oncogene, resulting in potent anti-proliferative effects in cancer cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with or interested in the therapeutic potential of BET protein degradation.
The Role of MZP-55 in the Recruitment of the von Hippel-Lindau (VHL) E3 Ligase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of MZP-55, a Proteolysis Targeting Chimera (PROTAC), and its mechanism of action in recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to target bromodomain and extraterminal (BET) proteins for degradation. This document outlines the core principles of this compound-mediated protein degradation, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.
Introduction to this compound and VHL E3 Ligase
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation. E3 ubiquitin ligases are key components of this system, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin, marking them for degradation by the proteasome. The von Hippel-Lindau (VHL) protein is the substrate recognition component of the VHL E3 ligase complex, which also includes Elongin C, Elongin B, Cullin-2, and Rbx1.
PROTACs are heterobifunctional molecules designed to hijack the ubiquitin-proteasome system. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest, and the other binds to an E3 ligase. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein.
This compound is a PROTAC designed to induce the degradation of BET proteins, specifically BRD3 and BRD4, which are involved in transcriptional regulation and are attractive targets in oncology. This compound achieves this by simultaneously binding to a BET protein and the VHL E3 ligase, thereby mediating the formation of a ternary complex.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinities and cellular activities.
Table 1: Binding Affinities of this compound
| Interacting Molecules | Dissociation Constant (Kd) |
| This compound and VHL-EloC-EloB (VCB) complex | 105 ± 24 nM[1] |
| This compound and Brd4BD2 | 8 nM[1] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value |
| MV4;11 (Acute Myeloid Leukemia) | pEC50 | 7.31 ± 0.03[1] |
| HL60 (Acute Promyelocytic Leukemia) | pEC50 | 6.57 ± 0.02[1] |
Signaling Pathways and Molecular Interactions
The recruitment of the VHL E3 ligase by this compound to a target BET protein is a multi-step process involving specific molecular interactions. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
The VHL E3 Ubiquitin Ligase Complex
The VHL E3 ligase is a multi-subunit complex. The core components are the VHL protein, which serves as the substrate receptor, Elongin C and Elongin B, which stabilize the complex, Cullin 2 (CUL2), a scaffold protein, and RING-box protein 1 (RBX1), which recruits the E2 ubiquitin-conjugating enzyme.
This compound-Mediated Ternary Complex Formation
This compound acts as a molecular bridge, facilitating the interaction between the VHL E3 ligase and a target BET protein (e.g., BRD4). This ternary complex is essential for the subsequent ubiquitination of the target protein.
PROTAC Mechanism of Action Workflow
The overall workflow of this compound-induced protein degradation involves ternary complex formation, ubiquitination, and proteasomal degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction and activity of this compound. These protocols are intended as a guide and may require optimization for specific laboratory conditions.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
Objective: To determine the binding affinity (Kd) of this compound to the VCB complex.
Materials:
-
Purified VCB protein complex
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
Dialysis buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
DMSO
Procedure:
-
Sample Preparation:
-
Dialyze the purified VCB protein extensively against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare the final this compound solution by diluting the stock into the ITC buffer. The final DMSO concentration should be matched in the protein solution.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm).
-
Set the injection parameters (e.g., 19 injections of 2 µL each with a 150-second spacing).
-
-
Loading the Instrument:
-
Load the VCB protein solution (e.g., 20-50 µM) into the sample cell.
-
Load the this compound solution (e.g., 200-500 µM) into the syringe.
-
-
Data Acquisition:
-
Perform the titration experiment.
-
Perform a control titration by injecting this compound into the buffer to account for the heat of dilution.
-
-
Data Analysis:
-
Subtract the control data from the experimental data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, enthalpy (ΔH), and stoichiometry (n).
-
Cell Viability Assay
Objective: To determine the half-maximal effective concentration (EC50) of this compound in cancer cell lines.
Materials:
-
MV4;11 or HL60 cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin, and streptomycin
-
This compound
-
DMSO
-
384-well clear-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed MV4;11 or HL60 cells into 384-well plates at a density of 3 x 105 cells/mL in a final volume of 50 µL per well.[1]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted this compound or a DMSO vehicle control (e.g., 0.05%) to the wells.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
-
Measurement of Cell Viability:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the DMSO control.
-
Plot the normalized data against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 and pEC50 values.
-
Western Blotting for BRD4 Degradation
Objective: To confirm the degradation of BRD4 in cells treated with this compound.
Materials:
-
MV4;11 or HL60 cells
-
This compound
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2, 4, 8, 24 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Perform densitometry analysis to quantify the BRD4 protein levels relative to the loading control.
-
Conclusion
This compound is a potent PROTAC that effectively recruits the VHL E3 ligase to induce the degradation of BRD3 and BRD4. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation. The ability to harness the cellular protein degradation machinery through molecules like this compound represents a promising therapeutic strategy for a range of diseases, including cancer. Further research into the structural and mechanistic details of the ternary complexes formed by such molecules will continue to drive the development of next-generation protein degraders with improved potency and selectivity.
References
The Biological Targets and Pathways Affected by MZP-55: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MZP-55 is a potent and selective heterobifunctional Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) family proteins, specifically Bromodomain-containing protein 3 (BRD3) and Bromodomain-containing protein 4 (BRD4). By hijacking the cell's ubiquitin-proteasome system, this compound offers a powerful approach to probe the biological functions of these epigenetic readers and presents a promising therapeutic strategy in oncology. This technical guide provides a comprehensive overview of the biological targets and cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its mechanism of action.
Introduction to this compound: A Selective BET Degrader
This compound is a chemical probe designed to induce the rapid and efficient degradation of BRD3 and BRD4. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a flexible linker to a ligand that binds to the bromodomains of BRD3 and BRD4. This ternary complex formation facilitates the polyubiquitination of BRD3/4, marking them for degradation by the 26S proteasome. This targeted protein degradation approach allows for the study of protein function beyond simple inhibition, as it removes the entire protein scaffold and its associated functions.
Biological Targets of this compound
The primary biological targets of this compound are BRD3 and BRD4, two members of the BET family of proteins. These proteins are characterized by the presence of two tandem bromodomains that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction is crucial for their role as "epigenetic readers," translating the histone code into downstream gene expression programs.
-
BRD4: A well-studied BET protein, BRD4 is a key regulator of transcription. It recruits the Positive Transcription Elongation Factor b (P-TEFb) to promoter regions, leading to the phosphorylation of RNA Polymerase II and promoting transcriptional elongation. BRD4 is critically involved in the expression of key oncogenes, including c-Myc, and plays a role in DNA damage repair and NF-κB signaling.[1]
-
BRD3: While sharing structural and functional similarities with BRD4, BRD3 also has distinct roles in transcriptional regulation.[2][3] It has been shown to be involved in nucleosome remodeling and can interact with RNA molecules.[2] Like BRD4, it plays a role in facilitating RNA polymerase II transcription through acetylated nucleosomes.[4][5]
Signaling Pathways Modulated by this compound
By inducing the degradation of BRD3 and BRD4, this compound profoundly impacts cellular signaling pathways that are dependent on the function of these proteins. The most well-documented downstream effect is the suppression of the c-Myc oncogenic pathway.
The c-Myc Signaling Pathway
c-Myc is a master transcriptional regulator that controls a vast array of genes involved in cell proliferation, growth, metabolism, and apoptosis.[6][7] The expression of the MYC gene is tightly regulated by BRD4, which binds to super-enhancer regions associated with the MYC locus. Degradation of BRD4 by this compound leads to the eviction of the transcriptional machinery from these regulatory regions, resulting in a rapid and sustained downregulation of c-Myc protein levels. This, in turn, affects numerous downstream processes:
-
Cell Cycle Progression: c-Myc is a critical driver of the G1-S phase transition. Its downregulation by this compound can lead to cell cycle arrest.
-
Apoptosis: While a potent mitogen, c-Myc can also induce apoptosis. The cellular context determines the ultimate outcome of c-Myc depletion.
-
Metabolism: c-Myc orchestrates metabolic reprogramming in cancer cells. Its suppression can revert these changes.
-
Immune Regulation: c-Myc plays a role in the regulation of immune cell activation and function.[8]
Figure 1: this compound mediated degradation of BRD4 and its impact on the c-Myc signaling pathway.
Other Potential Pathways
Given the multifaceted roles of BRD3 and BRD4, this compound likely affects other signaling pathways, including:
-
NF-κB Signaling: BRD4 has been shown to be a co-activator for NF-κB, a key regulator of inflammation and cell survival. Degradation of BRD4 could therefore lead to the suppression of NF-κB target genes.
-
DNA Damage Response: BRD4 is recruited to sites of DNA damage and participates in the repair process. The impact of this compound on cellular responses to genotoxic stress warrants further investigation.
-
Regulation of Snail: Targeted inhibition of BRD4 has been shown to suppress the migration and epithelial-mesenchymal transition (EMT) of breast cancer cells by downregulating the transcription factor Snail.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: Binding Affinity and Ternary Complex Formation
| Parameter | Value | Description |
| Brd4BD2 Kd | 8 nM | Dissociation constant for the binding of this compound to the second bromodomain of BRD4. |
| VCB Kd | 105 ± 24 nM | Dissociation constant for the binding of this compound to the VHL-EloC-EloB complex. |
Table 2: Cellular Degradation and Anti-proliferative Activity
| Cell Line | pDC50 (BRD4) | Dmax (BRD4) | pEC50 (Viability) |
| HeLa | 8.1 | >95% | Not Reported |
| MV4;11 | Not Reported | Not Reported | 7.31 ± 0.03 |
| HL60 | Not Reported | Not Reported | 6.57 ± 0.02 |
pDC50: negative logarithm of the concentration required for 50% maximal degradation. Dmax: maximum percentage of protein degradation. pEC50: negative logarithm of the concentration required for 50% maximal effect on cell viability.
Detailed Experimental Protocols
Western Blotting for PROTAC-mediated Degradation
This protocol is adapted from standard procedures to assess the degradation of target proteins following PROTAC treatment.[10][11][12]
Materials:
-
Cell lines of interest (e.g., HeLa, MV4;11, HL60)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD3, anti-BRD4, anti-c-Myc, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of this compound or DMSO for the desired time course (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts and resolve them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Figure 2: Experimental workflow for Western Blotting analysis of PROTAC-mediated degradation.
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell viability.[13][14][15][16][17]
Materials:
-
Cell lines of interest
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol provides a general framework for analyzing the binding of this compound to its target proteins using SPR.[18][19][20][21][22]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified BRD3 or BRD4 protein
-
Recombinant purified VHL-EloB-EloC (VCB) complex
-
This compound
-
Immobilization buffers (e.g., acetate buffer at various pH)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization: Immobilize the target protein (e.g., BRD4) onto the sensor chip surface using standard amine coupling chemistry.
-
Binding Analysis: Inject a series of concentrations of this compound over the immobilized protein surface and a reference surface.
-
Data Acquisition: Monitor the binding and dissociation in real-time by measuring the change in the SPR signal (response units).
-
Regeneration: After each cycle, regenerate the sensor surface using a suitable regeneration solution.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
References
- 1. Essential roles of BRD4 in cancer: DNA damage, transcription regulation, and signal transduction [accscience.com]
- 2. Bromodomain-containing protein 3 - Wikipedia [en.wikipedia.org]
- 3. What are BRD3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. The double bromodomain proteins Brd2 and Brd3 couple histone acetylation to transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. MYC in Regulating Immunity: Metabolism and Beyond [mdpi.com]
- 9. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Assays for Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 19. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 21. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [bio-protocol.org]
- 22. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT [en.bio-protocol.org]
The Domino Effect: A Technical Guide to the Downstream Consequences of BRD4 Degradation by MZP-55
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a variety of malignancies. MZP-55, a potent and selective proteolysis-targeting chimera (PROTAC), offers a novel therapeutic strategy by inducing the targeted degradation of BRD4. This technical guide provides an in-depth analysis of the downstream effects of BRD4 degradation by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows. Our focus is to equip researchers and drug development professionals with the necessary information to investigate and leverage this promising anti-cancer approach.
Introduction
The Bromodomain and Extra-Terminal (BET) protein family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a pivotal role in transcriptional regulation.[1] They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers.[1] BRD4, in particular, is a key activator of many oncogenes, including the master regulator c-Myc.[2][3] Its overexpression or aberrant activity is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[1][4]
Traditional approaches to targeting BRD4 have focused on small molecule inhibitors that block its bromodomain function. However, a newer and potentially more efficacious strategy involves the use of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[5][6]
This compound is a PROTAC that consists of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase linked to a BET inhibitor.[5][7] This design allows this compound to act as a molecular bridge, bringing BRD4 into close proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of BRD4.[2] this compound exhibits preferential degradation of BRD3 and BRD4 over BRD2.[5][7] This guide delves into the downstream molecular and cellular consequences of this targeted degradation.
Mechanism of Action of this compound
The primary mechanism of action of this compound is the induction of BRD4 degradation. This process can be visualized as a catalytic cycle where one molecule of this compound can induce the degradation of multiple BRD4 proteins.
Quantitative Effects of this compound on BET Protein Levels and Cell Viability
The efficacy of this compound has been quantified in various cancer cell lines, demonstrating potent and selective degradation of BRD4 and BRD3, leading to significant anti-proliferative effects.
| Parameter | Cell Line | Value | Reference |
| BRD4 Degradation | |||
| pDC50 | HeLa | 8.1 | [7] |
| Dmax | HeLa | 95% | [7] |
| BRD3 Degradation | |||
| pDC50 | HeLa | 7.7 | [7] |
| Dmax | HeLa | 92% | [7] |
| Cell Viability | |||
| pEC50 | MV4;11 (AML) | 7.1 | [7] |
| pEC50 | HL-60 (AML) | 6.4 | [7] |
Table 1: In vitro activity of this compound. pDC50 represents the negative logarithm of the concentration causing 50% protein degradation. Dmax is the maximum percentage of protein degradation. pEC50 is the negative logarithm of the effective concentration causing 50% reduction in cell viability.
Downstream Signaling Pathways Affected by BRD4 Degradation
The degradation of BRD4 initiates a cascade of downstream effects, primarily through the transcriptional repression of key oncogenes. The most well-documented of these is the downregulation of c-Myc.
Degradation of BRD4 leads to the eviction of this transcriptional co-activator from the promoter and enhancer regions of the c-Myc gene, resulting in a significant reduction in c-Myc mRNA and protein levels.[3][5] As c-Myc is a critical driver of cell proliferation and an inhibitor of apoptosis, its downregulation is a primary contributor to the anti-cancer effects of this compound.[8][9] This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for investigating the effects of this compound. Below are methodologies for key assays.
Western Blotting for BRD4 Degradation
This protocol is for assessing the extent of BRD4 protein degradation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HeLa or MV4;11) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for BRD4 overnight at 4°C. A loading control antibody (e.g., anti-α-tubulin or anti-GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. Quantify band intensities using densitometry software.
Quantitative Real-Time PCR (RT-qPCR) for c-Myc Expression
This protocol measures the change in c-Myc mRNA levels following BRD4 degradation.
Methodology:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described for Western blotting. Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and primers specific for c-Myc and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of c-Myc using the ΔΔCt method.
Cell Viability (MTT) Assay
This colorimetric assay assesses the impact of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include wells with untreated cells (negative control) and wells with media only (background control).
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: After subtracting the background absorbance, calculate the percentage of cell viability relative to the untreated control. Determine the EC50 value by plotting the viability data against the log of the compound concentration and fitting to a dose-response curve.
Conclusion
This compound represents a powerful tool for investigating the biological roles of BRD4 and holds significant promise as a therapeutic agent. By inducing the selective degradation of BRD4, this compound effectively downregulates the expression of key oncogenes like c-Myc, leading to potent anti-proliferative and pro-apoptotic effects in cancer cells. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the downstream consequences of BRD4 degradation and to advance the development of next-generation epigenetic therapies. The use of PROTACs like this compound offers a distinct advantage over traditional inhibitors by eliminating the target protein, a strategy that may lead to a more profound and durable therapeutic response.
References
- 1. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Cell Viability and Proliferation with Colorimetric Readouts [moleculardevices.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Emergence of MZP-54: A Targeted Approach to Cancer Therapy Through Selective Protein Degradation
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Note: This document pertains to MZP-54, a selective BRD3/4 PROTAC degrader. Initial inquiries regarding "MZP-55" have yielded no specific results in the scientific literature, suggesting a possible typographical error. The following information is based on published preclinical data for MZP-54.
Introduction
In the evolving landscape of oncology research, targeted protein degradation has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs) represent a novel class of drugs that, instead of merely inhibiting protein function, co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. MZP-54 is a PROTAC designed to selectively target and degrade bromodomain and extra-terminal (BET) proteins BRD3 and BRD4, key regulators of gene expression implicated in a variety of cancers, particularly acute myeloid leukemia (AML). This technical guide provides an in-depth overview of the core principles, experimental validation, and potential applications of MZP-54 in cancer research.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
MZP-54 is a heterobifunctional molecule composed of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a ligand that targets the bromodomains of BRD3 and BRD4, and a linker connecting these two moieties.[1][2] By simultaneously binding to both the target protein (BRD3/4) and the E3 ligase, MZP-54 facilitates the formation of a ternary complex.[3][4][5] This proximity induces the VHL E3 ligase to polyubiquitinate BRD3/4, marking them for recognition and subsequent degradation by the 26S proteasome.[6] This catalytic process allows a single molecule of MZP-54 to induce the degradation of multiple target protein molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Selectivity of MZP-55: A Technical Guide to its Interaction with BET Family Proteins
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the selectivity profile of MZP-55, a potent Proteolysis Targeting Chimera (PROTAC), for the Bromodomain and Extra-Terminal (BET) family of proteins. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex biological processes, this document serves as a comprehensive resource for understanding the nuanced interactions of this compound with its targets.
Introduction to this compound and the BET Family
The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins.[1][2] This recognition is mediated by two tandem bromodomains (BD1 and BD2) present in each BET protein.[2] By binding to acetylated chromatin, BET proteins play a pivotal role in regulating gene transcription, making them attractive therapeutic targets in oncology and inflammatory diseases.[2][3]
This compound is a heterobifunctional PROTAC designed to induce the degradation of BET proteins.[4] It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another moiety that targets BET bromodomains.[4] This dual binding facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target BET protein.[4]
Selectivity Profile of this compound
This compound exhibits notable selectivity for the degradation of BRD3 and BRD4 over BRD2.[4][3] This preferential degradation is a key characteristic that distinguishes it from pan-BET inhibitors. The available quantitative data for this compound's binding and degradation activity are summarized below.
Quantitative Binding Affinity and Degradation Data
The following tables present the known dissociation constants (Kd) for this compound with its direct targets and its cellular degradation efficacy for BET proteins.
| Target Protein | Bromodomain | Binding Affinity (Kd) | Method |
| BRD4 | BD2 | 8 nM[3] | Not Specified |
| VHL E3 Ligase | - | 110 nM[3] | Not Specified |
| BRD2 | BD1, BD2 | Data not publicly available | - |
| BRD3 | BD1, BD2 | Data not publicly available | - |
| BRD4 | BD1 | Data not publicly available | - |
| BRDT | BD1, BD2 | Data not publicly available | - |
| Target Protein | Cell Line | pDC50 | Dmax (%) |
| BRD3 | HeLa | 7.7[3] | 92[3] |
| BRD4 | HeLa | 8.1[3] | 95[3] |
| BRD2 | HeLa | No obvious effect[4] | - |
pDC50: negative logarithm of the concentration required for 50% of maximal degradation. Dmax: maximum percentage of protein degradation.
Experimental Protocols for Characterizing this compound
The following sections detail the methodologies for key experiments used to determine the selectivity and binding kinetics of BET-targeting PROTACs like this compound.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based immunoassay used to study biomolecular interactions. For BET inhibitors and PROTACs, it is often employed to measure the displacement of a biotinylated histone peptide from a His-tagged bromodomain.
Principle: Streptavidin-coated donor beads bind to a biotinylated histone H4 peptide (acetylated at specific lysine residues), and Nickel (Ni)-chelate acceptor beads bind to a His-tagged BET bromodomain. When the bromodomain binds to the histone peptide, the donor and acceptor beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in a light emission at 520-620 nm. An inhibitor or PROTAC that disrupts this interaction will reduce the signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4.
-
BET Bromodomain: Recombinant His-tagged BRD2, BRD3, BRD4 (BD1, BD2), or BRDT proteins are diluted in assay buffer to a final concentration of 20-100 nM.
-
Histone Peptide: Biotinylated tetra-acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac) is diluted in assay buffer to a final concentration of 20-100 nM.
-
This compound: A stock solution in DMSO is serially diluted in assay buffer to create a concentration gradient. The final DMSO concentration in the assay should be kept below 1%.
-
AlphaScreen Beads: Streptavidin donor beads and Ni-chelate acceptor beads are reconstituted according to the manufacturer's instructions and diluted in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 5 µL of the diluted BET bromodomain solution to each well.
-
Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with DMSO).
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of the biotinylated histone peptide solution.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, add 5 µL of the prepared AlphaScreen bead mixture (donor and acceptor beads).
-
Incubate for 60-120 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the AlphaScreen signal, is determined by fitting the data to a four-parameter logistic equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., a BET bromodomain) in a sample cell. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.
Detailed Protocol:
-
Sample Preparation:
-
Protein: Recombinant BET bromodomain proteins are extensively dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching. The final protein concentration in the sample cell is typically 10-50 µM.
-
Ligand: this compound is dissolved in the same dialysis buffer. The concentration of this compound in the injection syringe is typically 10-fold higher than the protein concentration (100-500 µM). The final DMSO concentration should be matched between the protein and ligand solutions and kept as low as possible (ideally <5%).
-
All solutions should be degassed prior to use to prevent bubble formation.
-
-
ITC Experiment:
-
The sample cell is filled with the BET bromodomain solution, and the injection syringe is filled with the this compound solution.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the sample cell.
-
The heat change after each injection is measured until the binding reaction reaches saturation.
-
A control titration of this compound into the buffer is performed to subtract the heat of dilution.
-
-
Data Analysis:
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It is particularly useful for determining the kinetics (association and dissociation rates) of binding. For PROTACs, SPR can be used to study both binary and ternary complex formation.
Principle: One of the interacting partners (the ligand) is immobilized on a sensor chip surface. The other partner (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
Detailed Protocol for Ternary Complex Analysis:
-
Immobilization of E3 Ligase:
-
Recombinant VHL E3 ligase complex is immobilized on a sensor chip (e.g., a CM5 chip via amine coupling or a His-capture chip if His-tagged).
-
-
Binary Interaction (this compound and VHL):
-
A series of concentrations of this compound are injected over the immobilized VHL surface to determine the binary binding affinity and kinetics.
-
-
Ternary Complex Formation:
-
To study the formation of the VHL-MZP-55-BET ternary complex, a constant concentration of a BET bromodomain (e.g., BRD4-BD2) is pre-incubated with a series of concentrations of this compound.
-
These pre-incubated mixtures are then injected over the immobilized VHL surface.
-
The binding response is measured, and the kinetics of ternary complex formation and dissociation are determined.
-
-
Data Analysis:
-
The sensorgrams are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding for binary interactions or more complex models for ternary interactions) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Cooperativity (α), which describes how the binding of the first protein influences the binding of the second, can also be calculated.
-
Visualizing Key Processes
The following diagrams, generated using the DOT language, illustrate the core signaling pathway of BET proteins and the experimental workflow for assessing PROTAC selectivity.
Caption: BET Protein Signaling and this compound Mechanism of Action.
Caption: Workflow for Assessing BET-targeting PROTAC Selectivity.
Conclusion
This compound is a selective degrader of BRD3 and BRD4, demonstrating the potential for targeted protein degradation to achieve isoform specificity within the BET family. While a complete quantitative binding profile across all BET bromodomains is not yet publicly available, the existing data clearly indicate its preferential activity. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this compound and other BET-targeting PROTACs, enabling researchers to further elucidate their mechanisms of action and therapeutic potential.
References
The Crucial Role of the PEG Linker in the Architecture of MZP-55: A Technical Overview
For Immediate Release
DUNDEE, Scotland – November 20, 2025 – In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic efficacy and selectivity. This technical guide delves into the pivotal significance of the polyethylene glycol (PEG) linker in the structure of MZP-55, a potent and selective degrader of the Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4. Developed as a chemical probe to study the consequences of BET protein degradation, the architecture of this compound, particularly its linker, offers critical insights for researchers, scientists, and drug development professionals in the field of oncology and beyond.
This compound is a heterobifunctional molecule composed of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a derivative of the I-BET726 inhibitor, which serves as the warhead for the BET bromodomains.[1][2] These two key components are connected by a PEG linker, a feature that is instrumental to the molecule's overall function and degradation profile.[1]
The Influence of the Linker on Biological Activity
The linker in a PROTAC is not merely a spacer but a critical determinant of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. Its length, composition, and attachment points can profoundly impact the efficacy and selectivity of the resulting degrader.[3] In the development of this compound, a systematic evaluation of different linker lengths was performed to optimize its biological activity.
Quantitative Analysis of Linker Effects
The following table summarizes the key quantitative data for this compound and its analogues, highlighting the impact of the PEG linker on their degradation and anti-proliferative activities in acute myeloid leukemia (AML) cell lines.
| Compound | Linker Length | Brd4 pDC50 (HeLa) | Brd4 Dmax (%) (HeLa) | Brd3 pDC50 (HeLa) | Brd3 Dmax (%) (HeLa) | pEC50 (MV4;11) | pEC50 (HL-60) |
| This compound | PEG4 | 8.1 | 95 | 7.7 | 92 | 7.1 | 6.4 |
| Analog 1 | PEG3 | 7.5 | 95 | 7.3 | 92 | 6.9 | 6.2 |
| Analog 2 | PEG2 | < 6 | < 50 | < 6 | < 50 | < 6 | < 6 |
Data compiled from Chan KH, et al. J Med Chem. 2018.[2]
pDC50: The negative logarithm of the half-maximal degradation concentration. Dmax: The maximum percentage of protein degradation. pEC50: The negative logarithm of the half-maximal effective concentration for cell viability reduction.
The data clearly demonstrates that a PEG linker with four ethylene glycol units (PEG4), as present in this compound, is optimal for potent degradation of BRD3 and BRD4 and for achieving high anti-proliferative activity in AML cell lines. A shorter linker, such as in the PEG2 analog, resulted in a significant loss of degradation efficiency and cellular activity.[3] This underscores the critical role of the linker in enabling the formation of a productive ternary complex for subsequent ubiquitination and proteasomal degradation.
Experimental Protocols
To facilitate the replication and further investigation of the properties of this compound, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of target proteins (BRD2, BRD3, BRD4) upon treatment with this compound.
-
Cell Culture and Treatment: HeLa cells are seeded in 6-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: The membrane is washed and incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the protein levels relative to the loading control and the vehicle-treated sample.
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.
-
Cell Seeding: MV4;11 or HL-60 cells are seeded in 96-well plates at a suitable density.
-
Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 48 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to the DMSO-treated control. The pEC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Visualizing the Mechanism of Action
The following diagrams illustrate the logical workflow of this compound's mechanism of action and the signaling pathway it perturbs.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
The Emergence of MZP-55: A Technical Guide to its Initial Studies and Discovery
Published: November 20, 2025
Affiliation: Google Research
Abstract
This technical guide details the foundational research and discovery of MZP-55, a potent and selective degrader of Bromodomain and Extra-Terminal (BET) proteins. This compound is a Proteolysis Targeting Chimera (PROTAC) that hijacks the cell's natural protein disposal system to eliminate key cancer-associated proteins, BRD3 and BRD4. This document provides an in-depth overview of the compound's mechanism of action, quantitative biophysical and cellular characteristics, and the detailed experimental protocols utilized in its initial characterization, as established in the primary literature. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the principles of targeted protein degradation and the specific attributes of the this compound compound.
Introduction and Discovery
The field of targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them. Within this field, Proteolysis Targeting Chimeras (PROTACs) have garnered significant attention. These heterobifunctional molecules are designed with two key components: one "warhead" that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase. This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the cell's proteasome.
The discovery of this compound was detailed in a seminal 2018 study by Chan et al. in the Journal of Medicinal Chemistry.[1][2] The research aimed to explore how different inhibitor scaffolds and linker attachments impact the efficacy and selectivity of BET protein degraders. This compound was synthesized as part of a series of compounds designed to recruit the von Hippel-Lindau (VHL) E3 ligase to the BET family of proteins, which are critical regulators of oncogene expression, including c-Myc. This compound is composed of a derivative of the tetrahydroquinoline BET inhibitor I-BET726, connected via a polyethylene glycol (PEG) linker to a ligand for VHL (VH032).[1][3] This strategic design resulted in a compound with potent and selective degradation capabilities for BRD3 and BRD4.[1][3]
Mechanism of Action
This compound functions by forming a ternary complex between the target BET protein (specifically BRD3 or BRD4) and the VCB E3 ligase complex (VHL, Elongin C, Elongin B). This proximity, orchestrated by this compound, allows the E3 ligase to transfer ubiquitin molecules to the BET protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell and the subsequent downregulation of target genes like c-Myc.
Quantitative Data Summary
The initial characterization of this compound yielded critical quantitative data regarding its binding affinity, degradation efficacy, and cellular activity. These findings are summarized in the tables below for clarity and ease of comparison.
Table 1: Biophysical Binding and Ternary Complex Formation
This table outlines the binding affinities of this compound to its individual target proteins (binary binding) and the stability of the crucial ternary complex.
| Parameter | Target | Value | Method | Reference |
| Binary Kd | BRD4 (BD2) | 8 nM | Not Specified | [3] |
| Binary Kd | VHL-EloC-EloB (VCB) | 105 ± 24 nM | Not Specified | |
| Ternary Kd | VCB (in presence of BRD4-BD2) | 180 nM | Not Specified | [3] |
| Cooperativity (α) | VCB:this compound:BRD4-BD2 | 0.6 | Calculated | [3] |
| Ternary Complex t1/2 | VCB:this compound:BRD4-BD2 | 1 s | SPR | [3] |
Kd: Dissociation Constant. A lower value indicates stronger binding. α (Cooperativity): A value < 1 indicates negative cooperativity. t1/2: Dissociation half-life of the ternary complex.
Table 2: Cellular Degradation Potency and Efficacy
This table details the ability of this compound to induce the degradation of BET proteins within cells.
| Parameter | Cell Line | Target | Value | Treatment Time | Reference |
| pDC50 | HeLa | BRD4 | 8.1 | 24 h | [3] |
| Dmax (%) | HeLa | BRD4 | 95% | 24 h | [3] |
| pDC50 | HeLa | BRD3 | 7.7 | 24 h | [3] |
| Dmax (%) | HeLa | BRD3 | 92% | 24 h | [3] |
pDC50: The negative logarithm of the molar concentration of a compound that causes 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Table 3: Anti-proliferative Activity in Cancer Cell Lines
This table shows the efficacy of this compound in inhibiting the growth of acute myeloid leukemia (AML) cell lines.
| Parameter | Cell Line | Value | Treatment Time | Reference |
| pEC50 | MV4;11 (AML) | 7.31 ± 0.03 | 48 h | |
| pEC50 | HL-60 (AML) | 6.57 ± 0.02 | 48 h |
pEC50: The negative logarithm of the molar concentration of a compound that produces 50% of the maximum possible response (in this case, inhibition of cell viability).
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process to couple the I-BET726 warhead, the PEG linker, and the VHL ligand.
Protocol:
-
Synthesis of Precursors : The I-BET726 derivative, the VHL ligand (VH032), and the polyethylene glycol (PEG) linker are synthesized or procured. The linker is typically functionalized with appropriate reactive groups (e.g., a carboxylic acid and an amine) for subsequent coupling reactions.
-
Amide Coupling : The VHL ligand is coupled to one end of the PEG linker using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide).
-
Second Amide Coupling : The resulting VHL-linker intermediate is then coupled to the I-BET726 warhead under similar amide coupling conditions.
-
Purification : The final crude product is purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Characterization : The identity and purity of the final this compound compound are confirmed by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Western Blotting for Protein Degradation
Protocol:
-
Cell Culture and Treatment : HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin. Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.
-
Cell Lysis : After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed on ice using RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification : The total protein concentration in the lysates is determined using a BCA (Bicinchoninic acid) assay.
-
SDS-PAGE and Transfer : Equal amounts of protein (typically 20-30 µg) are denatured in Laemmli sample buffer, separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE), and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting :
-
The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., Vinculin or GAPDH).
-
The membrane is washed three times with TBST.
-
The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is washed three times with TBST.
-
-
Detection : The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged with a CCD-based digital imager. Band intensities are quantified using image analysis software (e.g., ImageJ) and normalized to the loading control.
Cell Viability Assay
Protocol:
-
Cell Seeding : MV4;11 or HL-60 cells are seeded into 384-well opaque-walled plates at a density of 3 x 105 cells/mL in RPMI medium supplemented with 10% FBS and antibiotics.
-
Compound Treatment : Cells are treated with a serial dilution of this compound or 0.05% DMSO as a vehicle control.
-
Incubation : The plates are incubated for 48 hours at 37°C in a humidified 5% CO2 atmosphere.
-
ATP Quantification : After incubation, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent equal to the volume of cell culture medium in the well is added.
-
Lysis and Signal Stabilization : The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.
-
Data Acquisition : Luminescence is recorded using a plate reader.
-
Data Analysis : The data is normalized to the DMSO control, and EC50 values are calculated using a nonlinear regression (four-parameter variable slope) model in software such as GraphPad Prism.
Conclusion
The initial studies on this compound successfully established it as a potent and selective degrader of BRD3 and BRD4. Through rigorous biophysical and cell-based assays, its mechanism of action was elucidated, and its efficacy in cancer cell lines was quantified. The detailed protocols provided herein offer a roadmap for the evaluation of similar PROTAC molecules and serve as a foundation for further research into the therapeutic potential of this compound. This work underscores the critical interplay between the warhead, linker, and E3 ligase ligand in designing effective protein degraders and highlights this compound as a valuable chemical probe for studying the biology of BET proteins.
References
- 1. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. biorxiv.org [biorxiv.org]
Methodological & Application
Application Note: Monitoring BRD4 Degradation Using MZP-55 in Western Blot Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and transcriptional regulator implicated in the pathogenesis of various diseases, including cancer and inflammation.[1][2] Unlike traditional small molecule inhibitors that only block protein function, proteolysis-targeting chimeras (PROTACs) offer a novel therapeutic strategy by inducing the degradation of target proteins.[2][3] MZP-55 is a potent and selective PROTAC that mediates the degradation of BRD3 and BRD4.[4][5] This application note provides a detailed protocol for utilizing this compound to induce BRD4 degradation in cultured cells and subsequently detect this degradation using Western blot analysis.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand that binds to the bromodomains of BET (Bromodomain and Extra-Terminal domain) proteins.[4][5] By simultaneously binding to both BRD4 and VHL, this compound brings the E3 ligase into close proximity with BRD4.[3] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to BRD4, marking it for recognition and subsequent degradation by the 26S proteasome.[3][6] This targeted protein degradation leads to a rapid and sustained loss of BRD4 protein levels within the cell.[7]
Signaling Pathway Diagram
Caption: Mechanism of this compound induced BRD4 degradation.
Experimental Protocols
This section provides a comprehensive protocol for treating cells with this compound and performing a Western blot to analyze BRD4 protein levels.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| This compound | Varies | Varies |
| Cell Culture Medium (e.g., DMEM, RPMI-1640) | Varies | Varies |
| Fetal Bovine Serum (FBS) | Varies | Varies |
| Penicillin-Streptomycin | Varies | Varies |
| Phosphate-Buffered Saline (PBS) | Varies | Varies |
| RIPA Lysis and Extraction Buffer | Varies | Varies |
| Protease Inhibitor Cocktail | Varies | Varies |
| Phosphatase Inhibitor Cocktail | Varies | Varies |
| BCA Protein Assay Kit | Varies | Varies |
| 4x Laemmli Sample Buffer | Varies | Varies |
| Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris) | Varies | Varies |
| Tris-Glycine SDS Running Buffer | Varies | Varies |
| PVDF or Nitrocellulose Membranes | Varies | Varies |
| Transfer Buffer | Varies | Varies |
| Blocking Buffer (e.g., 5% non-fat dry milk in TBST) | Varies | Varies |
| Primary Antibody: Anti-BRD4 | Cell Signaling Technology | #13440 |
| Primary Antibody: Anti-β-actin or Anti-GAPDH | Varies | Varies |
| HRP-conjugated Secondary Antibody | Varies | Varies |
| Enhanced Chemiluminescence (ECL) Substrate | Varies | Varies |
| Dimethyl Sulfoxide (DMSO) | Varies | Varies |
Cell Culture and Treatment
-
Cell Seeding: Seed the desired cell line (e.g., HeLa, MV4;11) in appropriate cell culture plates or flasks.[4] Allow cells to adhere and reach 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 10 µM.[5] A time-course experiment (e.g., 2, 4, 8, 12, 24 hours) is also recommended to determine the optimal treatment duration.[6][8]
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time points.
Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[9][10]
-
Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each dish.[9] Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with gentle agitation.[9] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[9]
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.[11][12] This is crucial for ensuring equal protein loading in the subsequent Western blot analysis.
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Ensure that each sample has the same final protein concentration (e.g., 20-30 µg of total protein per lane).[9]
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.[9]
-
Gel Electrophoresis: Load the denatured protein samples into the wells of a precast polyacrylamide gel. Also, load a protein molecular weight marker. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom of the gel.[9]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[13]
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9][14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against BRD4 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[14][15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[9]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[16]
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH) to confirm equal protein loading across all lanes.[9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for Western blot analysis.
Data Presentation and Analysis
The results of the Western blot can be quantified by densitometry using image analysis software (e.g., ImageJ). The intensity of the BRD4 band in each lane should be normalized to the intensity of the corresponding loading control band. The data can be presented as a percentage of BRD4 remaining compared to the vehicle-treated control.
Table 1: Dose-Dependent Degradation of BRD4 by this compound
| This compound Concentration (nM) | Normalized BRD4 Band Intensity (Arbitrary Units) | % BRD4 Remaining (Compared to Vehicle) |
| 0 (Vehicle) | 1.00 | 100% |
| 1 | 0.85 | 85% |
| 10 | 0.52 | 52% |
| 100 | 0.15 | 15% |
| 1000 | 0.05 | 5% |
Table 2: Time-Course of BRD4 Degradation by this compound (at 100 nM)
| Treatment Time (hours) | Normalized BRD4 Band Intensity (Arbitrary Units) | % BRD4 Remaining (Compared to Vehicle) |
| 0 | 1.00 | 100% |
| 2 | 0.68 | 68% |
| 4 | 0.35 | 35% |
| 8 | 0.12 | 12% |
| 12 | 0.08 | 8% |
| 24 | 0.06 | 6% |
This protocol provides a detailed methodology for demonstrating the degradation of BRD4 induced by the PROTAC this compound using Western blot analysis. By following these steps, researchers can effectively quantify the dose- and time-dependent effects of this compound on BRD4 protein levels, providing valuable insights into its mechanism of action and therapeutic potential. Accurate protein quantification and consistent loading are critical for obtaining reliable and reproducible results.[17][18]
References
- 1. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An updated patent review of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are BRD4 degraders and how do they work? [synapse.patsnap.com]
- 4. This compound – Ciulli Laboratory [sites.dundee.ac.uk]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. researchgate.net [researchgate.net]
- 7. BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad.com [bio-rad.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. licorbio.com [licorbio.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BRD4 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. origene.com [origene.com]
- 17. A quantitative Western Blot method for protein measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative Western Blot Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Assessment of Cell Viability Following MZP-55 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for assessing the effect of a novel compound, MZP-55, on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2][3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[2][4] This protocol is designed for researchers in drug discovery and toxicology to evaluate the cytotoxic or cytostatic potential of this compound.
Principle of the MTT Assay
The MTT assay is based on the enzymatic conversion of the water-soluble, yellow MTT reagent to an insoluble, purple formazan product by mitochondrial reductases of viable cells.[2][3] The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[4]
Experimental Protocols
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549, Jurkat)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)[2][3]
-
Solubilization solution (e.g., 0.01 M HCl in 10% SDS solution, or acidified isopropanol)[1][5]
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[1][4]
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Caption: Experimental workflow for the cell viability assay with this compound treatment.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the chosen cell line to approximately 80% confluency.
-
Trypsinize the cells (for adherent cells) and perform a cell count to determine the cell density.
-
Prepare a cell suspension in complete culture medium at a concentration of 1 x 10^5 cells/mL (this may need optimization depending on the cell line's growth rate).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 10,000 cells per well.[1]
-
Include wells with medium only to serve as a background control.
-
Incubate the plate overnight in a CO2 incubator at 37°C to allow cells to attach and resume growth.
Day 2: this compound Treatment
-
Prepare a series of dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform a dose-response experiment with a wide range of concentrations.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for this compound, e.g., 0.1% DMSO) and an untreated control (fresh medium only).
-
Return the plate to the CO2 incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3, 4, or 5: MTT Assay
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well, for a final concentration of 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the MTT into purple formazan crystals.
-
After the incubation, add 100 µL of the solubilization solution to each well.[1]
-
Incubate the plate for an additional 4 hours at 37°C, or overnight at room temperature in the dark, to ensure complete dissolution of the formazan crystals. Gentle shaking on an orbital shaker can aid in solubilization.[3]
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
Data Analysis
-
Subtract the average absorbance of the medium-only blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
From the dose-response curve, the IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined.
Data Presentation
Table 1: Effect of this compound on Cell Viability after 48-hour Treatment
| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Untreated Control) | 1.254 | 0.089 | 100.0% |
| 0 (Vehicle Control) | 1.248 | 0.092 | 99.5% |
| 1 | 1.132 | 0.075 | 90.3% |
| 5 | 0.987 | 0.061 | 78.7% |
| 10 | 0.756 | 0.055 | 60.3% |
| 25 | 0.502 | 0.043 | 40.0% |
| 50 | 0.245 | 0.031 | 19.5% |
| 100 | 0.112 | 0.022 | 8.9% |
Hypothesized Signaling Pathway
This compound is hypothesized to induce apoptosis by modulating key signaling pathways involved in cell survival and death. A potential mechanism could involve the inhibition of pro-survival signals and the activation of pro-apoptotic pathways.
Caption: Hypothesized signaling pathway of this compound leading to apoptosis.
The MTT assay is a reliable and straightforward method to assess the effects of the novel compound this compound on cell viability. The detailed protocol provided in this application note can be adapted for various cell lines and experimental conditions. The results obtained from this assay will provide valuable insights into the cytotoxic or cytostatic properties of this compound and can guide further preclinical development.
References
Determining the optimal concentration of MZP-55 for cell culture experiments.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-55 is a potent and selective Proteolysis Targeting Chimera (PROTAC) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[1][2] By hijacking the cell's natural protein disposal system, this compound links the von Hippel-Lindau (VHL) E3 ubiquitin ligase to BRD3 and BRD4, leading to their ubiquitination and subsequent degradation by the proteasome. The degradation of these key epigenetic readers, particularly BRD4, results in the downregulation of critical oncogenes, most notably c-MYC, thereby impacting cell proliferation, cell cycle progression, and apoptosis in cancer cells.[1] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for their specific cell culture experiments.
Data Presentation
The optimal concentration of this compound can vary significantly depending on the cell line and the experimental endpoint. The following tables summarize key quantitative data for this compound and other relevant BRD4 degraders to provide a comparative reference for experimental design.
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Assay Type | Parameter | Value | Reference |
| MV4;11 | Cell Viability | pEC50 | 7.08 | [1] |
| HL60 | Cell Viability | pEC50 | 6.37 | [1] |
Table 2: Comparative Degradation and Anti-proliferative Activity of BRD4-targeting PROTACs
| Compound | Target E3 Ligase | Cell Line | DC50 (Degradation) | IC50 (Proliferation) | Reference |
| MZ1 | VHL | HeLa | < 100 nM (for BRD4) | Not Reported | [3] |
| dBET6 | Cereblon | KU812 | Not Reported | 50-100 nM | [4] |
| dBET6 | K562 | Not Reported | 250-500 nM | [4] | |
| A1874 | MDM2 | HCT116 | 32 nM (for BRD4) | More potent than JQ1 | [3] |
Note: DC50 is the concentration required to degrade 50% of the target protein. IC50 is the concentration required to inhibit a biological process by 50%. Direct comparison of values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
To determine the optimal concentration of this compound for a specific cell line and experimental context, a systematic approach involving dose-response and time-course studies is recommended. Below are detailed protocols for key experiments.
Protocol 1: Determining the Optimal Concentration for Cell Viability Inhibition (IC50)
This protocol outlines the use of a colorimetric MTT assay to measure the effect of this compound on cell viability.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical starting range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for a predetermined time, typically 48 to 72 hours, in a humidified incubator at 37°C and 5% CO2.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Determining the Optimal Concentration for BRD4 Degradation (DC50) by Western Blot
This protocol describes how to measure the dose-dependent degradation of BRD4 protein in response to this compound treatment.
Materials:
-
Target cancer cell line
-
6-well cell culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-BRD3, anti-c-MYC, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
-
Signal Detection and Analysis:
-
Detect the signal using an imaging system.
-
Quantify the band intensities and normalize the BRD4/BRD3/c-MYC signal to the loading control.
-
Plot the percentage of protein remaining against the logarithm of the this compound concentration.
-
Determine the DC50 value using non-linear regression analysis.
-
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
Materials:
-
Target cancer cell line
-
This compound
-
Flow cytometry tubes
-
PBS
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the determined IC50 concentration of this compound and a vehicle control for 24, 48, and 72 hours.
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Target cancer cell line
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC50 concentration of this compound and a vehicle control for a predetermined time (e.g., 48 hours).
-
Staining:
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Mandatory Visualizations
The following diagrams illustrate the mechanism of action of this compound and a suggested experimental workflow.
Caption: Mechanism of action of this compound PROTAC.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
Application Notes and Protocols for Treating MV4;11 and HL60 Cells with MZP-55
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-55 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[1] Unlike traditional small molecule inhibitors that only block the activity of their target proteins, PROTACs like this compound facilitate the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism offers a powerful strategy for targeting challenging drug targets in oncology. In Acute Myeloid Leukemia (AML), BRD4 is a key regulator of oncogenes such as c-Myc, making it a prime therapeutic target. The MV4;11 and HL60 cell lines are well-established in vitro models for AML, representing different genetic subtypes of the disease. This document provides a detailed, step-by-step guide for treating MV4;11 and HL60 cells with this compound, including experimental protocols and data presentation guidelines.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins. By simultaneously engaging both the E3 ligase and the target protein (BRD3/4), this compound forms a ternary complex that triggers the transfer of ubiquitin to the BET protein, marking it for degradation by the proteasome. The degradation of BRD4 leads to the downregulation of its downstream target, c-Myc, a critical transcription factor for cell proliferation and survival in many cancers, including AML.[1]
Data Presentation
All quantitative data from experiments should be summarized in clearly structured tables to facilitate comparison between different treatment conditions, cell lines, and time points.
Table 1: Cell Viability (IC50) of this compound in AML Cell Lines
| Cell Line | Compound | Time Point (hours) | IC50 (nM) |
| MV4;11 | This compound | 72 | Data to be determined |
| HL60 | This compound | 72 | Data to be determined |
Table 2: Protein Degradation (DC50) of BRD4 by this compound
| Cell Line | Compound | Time Point (hours) | DC50 (nM) |
| MV4;11 | This compound | 24 | Data to be determined |
| HL60 | This compound | 24 | Data to be determined |
Table 3: Gene Expression Changes upon this compound Treatment
| Cell Line | Gene | Treatment | Fold Change (vs. Vehicle) |
| MV4;11 | MYC | This compound (IC50) | Data to be determined |
| HL60 | MYC | This compound (IC50) | Data to be determined |
Experimental Protocols
Cell Culture
a. MV4;11 Cell Culture
-
Media: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1x10^5 and 1x10^6 cells/mL. Cultures can be maintained by adding fresh medium or by centrifugation and resuspension in fresh medium.
b. HL60 Cell Culture
-
Media: RPMI-1640 medium supplemented with 10-20% FBS and 2 mM L-glutamine.[2]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Maintain cell density between 1x10^5 and 9x10^5 cells/mL.[2] Centrifuge and resuspend in fresh medium 2-3 times per week.
This compound Preparation
-
Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed MV4;11 or HL60 cells in a 96-well plate at a density of 1x10^4 cells/well in 100 µL of culture medium.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (e.g., 0.1 nM to 10 µM) to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Add 20 µL of MTS or MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot for Protein Degradation
This assay is used to quantify the degradation of BRD4 and the downstream effect on c-Myc.
-
Cell Seeding: Seed MV4;11 or HL60 cells in a 6-well plate at a density of 1x10^6 cells/well.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 4, 8, 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against BRD4, c-Myc, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control to determine the DC50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression
This assay is used to measure the mRNA levels of the MYC gene.
-
Cell Treatment and RNA Extraction: Treat cells as described for the Western blot experiment. Harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of MYC to the housekeeping gene and comparing the treated samples to the vehicle control.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound induced BRD4 degradation and downstream effects.
Experimental Workflow for this compound Treatment
Caption: Experimental workflow for treating AML cells with this compound.
References
Application Notes & Protocols for MZP-55: A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vitro characterization of MZP-55, a novel experimental kinase inhibitor. The methodologies outlined below are designed to assess the compound's effects on cell viability, apoptosis, and its impact on specific signaling pathways.
Application Notes
Introduction to this compound
This compound is a small molecule inhibitor under investigation for its potential therapeutic applications. It is hypothesized to target a key kinase in the GPR55 signaling cascade, a pathway implicated in various physiological and pathological processes. The following protocols are designed to elucidate the mechanism of action and cellular effects of this compound in relevant cell lines.
Postulated Mechanism of Action
GPR55 is a G protein-coupled receptor that, upon activation, can stimulate several downstream signaling pathways, including the activation of extracellular signal-regulated kinase (ERK).[1][2] It is proposed that this compound inhibits a kinase acting downstream of GPR55, thereby modulating cellular processes such as proliferation and survival. The following diagram illustrates the hypothesized signaling pathway.
Caption: Hypothesized GPR55 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol determines the effect of this compound on cell viability and proliferation. The assay is based on the reduction of a tetrazolium salt (MTT or MTS) by metabolically active cells to form a colored formazan product.[3][4]
Materials:
-
96-well cell culture plates
-
Appropriate cell line and complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent[3]
-
Solubilization solution (for MTT assay)
-
Microplate spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4] After incubation, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.[5]
-
For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[3][5]
-
Read the absorbance at the appropriate wavelength (570 nm for MTT, 490 nm for MTS) using a microplate reader.[4]
Data Presentation:
| Concentration of this compound (µM) | Absorbance (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 100 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently labeled Annexin V.[6][7] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[6]
Materials:
-
6-well cell culture plates
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[7]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Low Conc.) | ||||
| This compound (High Conc.) | ||||
| Positive Control |
Protocol 3: Western Blotting for Phosphorylated Proteins (e.g., p-ERK)
This protocol is used to detect changes in the phosphorylation state of target proteins, such as ERK, in response to this compound treatment. This is crucial for validating the compound's effect on the hypothesized signaling pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[8]
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in cold lysis buffer containing phosphatase and protease inhibitors.[8][10] Keep samples on ice.
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8] Avoid using milk as a blocking agent for phospho-protein detection.[9]
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.[10]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again as in step 8.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control like β-actin.
Data Presentation:
| Treatment | p-ERK Intensity (Normalized) | Total ERK Intensity (Normalized) | p-ERK / Total ERK Ratio |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) |
Protocol 4: In Vitro Kinase Assay
This biochemical assay directly measures the ability of this compound to inhibit the activity of a purified target kinase (e.g., MEK). Assays can be radiometric, fluorescence-based, or luminescence-based.[11][12]
Materials:
-
Purified active kinase (e.g., recombinant MEK)
-
Kinase-specific substrate (e.g., inactive ERK)
-
ATP (can be radiolabeled [γ-32P]ATP for radiometric assays)
-
Kinase reaction buffer
-
This compound at various concentrations
-
96-well assay plate
-
Detection reagents (e.g., phosphospecific antibody for ELISA-based detection, or ADP-Glo™ for luminescence)
Procedure (Luminescence-based example):
-
Set up the kinase reaction in a 96-well plate by adding the kinase, substrate, and this compound at various concentrations in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. For example, using the ADP-Glo™ assay, add ADP-Glo™ reagent to deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP, and then measure the luminescence generated by a coupled luciferase/luciferin reaction.
-
The luminescent signal is inversely correlated with the inhibitory activity of this compound.
Data Presentation:
| This compound Concentration (nM) | Kinase Activity (RLU) | % Inhibition |
| 0 (No Inhibitor) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the key experimental protocols.
References
- 1. GPR55 ligands promote receptor coupling to multiple signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR55, a lysophosphatidylinositol receptor with cannabinoid sensitivity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Studying BRD4 Depletion using MZP-55
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MZP-55, a selective PROTAC (Proteolysis Targeting Chimera) degrader of Bromodomain-containing protein 4 (BRD4), to investigate the downstream effects of its depletion on gene expression. This document includes an overview of this compound's mechanism of action, detailed experimental protocols, and data presentation guidelines.
Introduction to this compound and BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins. It plays a crucial role in the regulation of gene transcription by binding to acetylated histones and recruiting transcriptional machinery to gene promoters and enhancers.[1] Dysregulation of BRD4 activity is implicated in various diseases, including cancer, making it a compelling therapeutic target.[2]
This compound is a PROTAC that selectively induces the degradation of BRD3 and BRD4.[3] It is a heterobifunctional molecule composed of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BRD3/4, connected by a linker.[3] This proximity induces the ubiquitination of BRD4 by the E3 ligase, marking it for degradation by the proteasome.[3] This targeted protein degradation offers a powerful tool to study the functional consequences of BRD4 loss.
Data Presentation
Quantitative data regarding the efficacy of this compound in inducing BRD4 degradation and its downstream functional effects are summarized below.
| Cell Line | Parameter | Value | Reference |
| MV4;11 (Acute Myeloid Leukemia) | pEC50 (BRD4 Depletion) | 7.08 | [3] |
| HL60 (Acute Myeloid Leukemia) | pEC50 (BRD4 Depletion) | 6.37 | [3] |
Signaling Pathways and Experimental Workflow
To visualize the key processes involved in using this compound to study BRD4 depletion, the following diagrams are provided.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to study the effects of BRD4 depletion using this compound.
Protocol 1: Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to induce BRD4 degradation.
Materials:
-
Cell line of interest (e.g., MV4;11, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks. For suspension cells like MV4;11 and HL60, a density of 0.5 x 10^6 cells/mL is recommended. For adherent cells, seed to achieve 60-70% confluency at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.1% to avoid solvent toxicity. Include a vehicle-only control (DMSO).
-
Treatment: Add the prepared this compound dilutions or vehicle control to the cells.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours for time-course experiments) at 37°C and 5% CO2. For dose-response experiments, a 24-hour incubation is a common starting point.
Protocol 2: Western Blotting for BRD4 and c-Myc Depletion
Objective: To quantify the levels of BRD4 and its downstream target c-Myc following this compound treatment.
Materials:
-
Treated and control cells from Protocol 1
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Lysis: Harvest cells by centrifugation (for suspension cells) or scraping (for adherent cells). Wash once with ice-cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes with intermittent vortexing.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.
-
Imaging: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using appropriate software (e.g., ImageJ) and normalize to the loading control.
Protocol 3: RNA Sequencing for Gene Expression Analysis
Objective: To perform a genome-wide analysis of gene expression changes following BRD4 depletion by this compound.
Materials:
-
Treated and control cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment tool (e.g., Bioanalyzer, Agilent)
-
Library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high-quality RNA sample should have a RIN (RNA Integrity Number) value > 8.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner (e.g., STAR).
-
Quantification: Count the number of reads mapping to each gene to generate a gene expression matrix.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment compared to the vehicle control using tools like DESeq2 or edgeR.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify the biological processes and signaling pathways affected by BRD4 depletion.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the effects of BRD4 depletion on gene expression using the selective degrader this compound. By following these detailed methodologies, scientists can gain valuable insights into the biological functions of BRD4 and its potential as a therapeutic target in various diseases.
References
Application Notes and Protocols: Co-treatment Strategies with MZP-55, a BET Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
MZP-55 is a potent and selective PROTAC (Proteolysis-Targeting Chimera) that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[1] By linking a BET inhibitor to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound effectively targets these key epigenetic readers for ubiquitination and subsequent proteasomal degradation.[1] The degradation of BRD3 and BRD4 leads to the downregulation of critical oncogenes, such as c-Myc, making this compound a promising therapeutic agent in various cancers, particularly in hematological malignancies like acute myeloid leukemia (AML).[1]
This document provides detailed application notes and protocols for co-treatment strategies involving this compound and other small molecules. While specific co-treatment data for this compound is emerging, the protocols outlined below are based on established synergistic combinations observed with other BET degraders and inhibitors, providing a strong framework for investigating the combinatorial potential of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and highlight the synergistic effects observed when combining BET inhibitors/degraders with other anti-cancer agents.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| Brd4BD2 Binding (Kd) | - | 8 nM | [2] |
| VHL Binding (Kd) | - | 105 ± 24 nM | [2] |
| Anti-proliferative Activity (pEC50) | MV4;11 (AML) | 7.31 ± 0.03 | [2] |
| Anti-proliferative Activity (pEC50) | HL60 (AML) | 6.57 ± 0.02 | [2] |
| Brd4 Depletion in MV4;11 cells (pEC50) | MV4;11 (AML) | 7.08 | [1] |
| c-Myc Depletion in MV4;11 cells (pEC50) | MV4;11 (AML) | 7.08 | [1] |
| Brd4 Depletion in HL60 cells (pEC50) | HL60 (AML) | 6.37 | [1] |
| c-Myc Depletion in HL60 cells (pEC50) | HL60 (AML) | 6.37 | [1] |
Table 2: Exemplar Synergistic Combinations with BET Degraders/Inhibitors
| BET Degrader/Inhibitor | Combination Agent | Cancer Type | Observed Effect | Reference |
| ARV-825 (BETd) | Venetoclax (BCL-2i) | Head and Neck Cancer | Enhanced apoptosis in cisplatin-resistant cells | [3] |
| QCA570 (BETd) | Osimertinib (EGFRi) | NSCLC | Synergistic growth suppression in resistant cells | [4] |
| ARV-825 (BETd) | AZD4573 (CDK9i) | Multiple Myeloma | Synergistic inhibition of cell proliferation | [2][5] |
| BET inhibitors | Paclitaxel/Cisplatin | NSCLC | Synergistic inhibition of cell growth | |
| ARV-771 (BETd) | Venetoclax (BCL-2i) | Acute Myeloid Leukemia | Synergistic induction of apoptosis | [3] |
Signaling Pathways and Mechanisms of Action
This compound functions by hijacking the cell's natural protein disposal system to eliminate BRD3 and BRD4. This targeted degradation has profound effects on downstream signaling pathways critical for cancer cell survival and proliferation.
References
- 1. Enhancing venetoclax activity in acute myeloid leukemia by co-targeting MCL1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET inhibitors synergize with venetoclax to induce apoptosis in MYC-driven lymphomas with high BCL-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENABLE: treatment combination including decitabine and venetoclax in acute myeloid leukemia secondary to myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic activity of combined inhibition of anti-apoptotic molecules in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Apoptosis Induction by MZP-55 Using Caspase Activity Assays
Audience: Researchers, scientists, and drug development professionals.
Abstract Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of diseases like cancer.[1][2][3] A key feature of apoptosis is the activation of a family of cysteine proteases known as caspases.[1][3] Caspases exist as inactive zymogens and are activated in a cascade that ultimately leads to the dismantling of the cell.[3][4] This application note provides detailed protocols for measuring the activity of key initiator caspases (Caspase-8 and Caspase-9) and executioner caspases (Caspase-3/7) to quantify apoptosis induced by the novel therapeutic compound, MZP-55. The protocols described herein are suitable for colorimetric and fluorometric detection using a microplate reader.
Introduction to Apoptosis and Caspase Activation
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor) and the intrinsic (mitochondrial) pathways.[4][5][6]
-
The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors.[4][7] This leads to the recruitment of adaptor proteins and the subsequent activation of the initiator, Caspase-8 .[4][5]
-
The Intrinsic Pathway is triggered by intracellular stress signals, such as DNA damage or oxidative stress, which lead to the release of cytochrome c from the mitochondria.[5][7] In the cytosol, cytochrome c forms a complex with Apaf-1, which activates the initiator, Caspase-9 .[5][8]
Both pathways converge on the activation of executioner caspases, primarily Caspase-3 and Caspase-7 .[3][4][5] These caspases are responsible for cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[7][9] Measuring the activity of specific caspases is therefore a reliable method for quantifying apoptosis and elucidating the mechanism of action of therapeutic compounds like this compound.[1][10]
References
- 1. biocompare.com [biocompare.com]
- 2. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
- 3. cephamls.com [cephamls.com]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 8. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. Caspase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BRD4 Degradation with MZP-55
Welcome to the technical support center for troubleshooting experiments involving the BRD4 degrader, MZP-55. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during targeted protein degradation studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Bromodomain-containing protein 4 (BRD4) and BRD3.[1][2] It is a heterobifunctional molecule that consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins.[1] By simultaneously binding to both BRD4 and VHL, this compound brings them into close proximity, leading to the ubiquitination of BRD4 and its subsequent degradation by the proteasome.[3]
Q2: I am observing incomplete or no degradation of BRD4 after treating my cells with this compound. What are the possible causes?
Several factors can contribute to inefficient BRD4 degradation. These can be broadly categorized as issues with the experimental setup, cellular factors, or the properties of the PROTAC itself. A step-by-step troubleshooting guide is provided below to help you identify and resolve the issue.
Q3: What is the "hook effect" and how can it affect my results?
Q4: What are the optimal experimental conditions for using this compound?
The optimal concentration and treatment time for this compound can vary depending on the cell line and experimental conditions. However, published data can provide a good starting point. For example, in HeLa cells, this compound has been shown to induce over 90% degradation of BRD4 at a concentration of 1 µM after 24 hours.[3] It exhibits a pDC50 (the negative logarithm of the concentration causing 50% degradation) of 8.1 for BRD4 in HeLa cells, indicating potent degradation at nanomolar concentrations.[2] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Troubleshooting Guide for Incomplete BRD4 Degradation
This guide will walk you through a series of questions and steps to diagnose and resolve issues with incomplete BRD4 degradation when using this compound.
dot
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. False Negative Urine Pregnancy Test: Hook Effect Revealed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MZP-55 Incubation Time for Maximum Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the incubation time of MZP-55, a novel PROTAC (Proteolysis-Targeting Chimera), to achieve maximal degradation of its target protein, BTK (Bruton's tyrosine kinase).
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound to induce maximum BTK degradation?
A1: The optimal incubation time can vary depending on the cell line, protein turnover rate, and experimental conditions.[1] A time-course experiment is essential to determine the peak degradation (Dmax) for your specific system.[2] Generally, significant degradation is observed between 4 to 24 hours.[1] For initial experiments, we recommend a time course of 2, 4, 8, 12, and 24 hours.
Q2: Why am I not observing any degradation of BTK after this compound treatment?
A2: Several factors could be at play if no degradation is observed.[3] First, confirm that your cell line expresses both the target protein (BTK) and the E3 ligase recruited by this compound (e.g., Cereblon or VHL).[3] Also, ensure the this compound concentration is appropriate, as very high concentrations can lead to the "hook effect," where the ternary complex formation is impaired.[4] Finally, the incubation time might be too short; some proteins require longer incubation periods for effective degradation.[1]
Q3: Can the incubation time be too long?
A3: Yes. After reaching maximum degradation, the cell may start to re-synthesize the target protein, leading to a recovery of protein levels at later time points.[2][5] Prolonged incubation could also lead to off-target effects or cellular toxicity, which might confound your results. Therefore, identifying the time to Dmax is crucial.[2]
Q4: Does the concentration of this compound affect the optimal incubation time?
A4: Yes, the kinetics of degradation can be concentration-dependent.[2] Higher concentrations might lead to faster degradation, but they can also induce the hook effect.[4] It is recommended to perform a dose-response experiment at a fixed, potentially optimal, incubation time to determine the optimal concentration range before fine-tuning the incubation time.
Q5: How do I confirm that the observed protein loss is due to proteasomal degradation?
A5: To confirm the involvement of the ubiquitin-proteasome system, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132).[6][7] If this compound-induced protein loss is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No BTK Degradation | 1. Inappropriate incubation time (too short).2. This compound concentration is too low or in the "hook effect" range.3. Low expression of BTK or the recruited E3 ligase in the cell line.4. Poor cell permeability of this compound.[8][9] | 1. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours).[4]2. Test a broad range of this compound concentrations (e.g., 1 nM to 10 µM).[4]3. Verify protein and E3 ligase expression via Western blot or qPCR.4. Use cellular permeability assays to confirm this compound enters the cells.[8] |
| Weak BTK Degradation | 1. Suboptimal incubation time.2. High turnover rate of BTK.3. Insufficient formation of the ternary complex. | 1. Narrow down the optimal time point based on an initial broad time-course.2. For proteins with high turnover, shorter incubation times may be required.3. Assess ternary complex formation using assays like NanoBRET™.[4][10] |
| Inconsistent Results | 1. Variable cell confluence or passage number.2. Inconsistent incubation times or temperatures.3. Degradation of this compound in media over long incubation periods. | 1. Maintain consistent cell culture practices.2. Use a calibrated incubator and ensure precise timing for all experiments.3. For very long incubations (>24h), consider a media change with fresh this compound. |
| Cell Toxicity Observed | 1. Off-target effects of this compound.2. Prolonged incubation leading to cell stress. | 1. Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the toxicity threshold.2. Use the shortest incubation time that achieves maximal degradation. |
Quantitative Data Summary
The following tables summarize hypothetical data from key optimization experiments for this compound in a cancer cell line (e.g., MV4-11).
Table 1: Time-Course Analysis of BTK Degradation this compound Concentration: 100 nM
| Incubation Time (Hours) | % BTK Remaining (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 100% | ± 5.2% |
| 2 | 75% | ± 6.1% |
| 4 | 45% | ± 4.8% |
| 8 | 15% | ± 3.5% |
| 12 | 10% (Dmax) | ± 2.9% |
| 24 | 25% | ± 4.1% |
Table 2: Dose-Response Analysis of BTK Degradation Incubation Time: 12 Hours
| This compound Concentration | % BTK Remaining (Normalized to Vehicle) | Standard Deviation |
| Vehicle | 100% | ± 4.9% |
| 1 nM | 88% | ± 5.5% |
| 10 nM | 52% | ± 6.3% |
| 100 nM | 11% | ± 3.1% |
| 1 µM | 15% | ± 3.8% |
| 10 µM | 40% ("Hook Effect") | ± 5.0% |
Experimental Protocols
Protocol 1: Time-Course Western Blot for BTK Degradation
This protocol details the steps to determine the optimal incubation time for this compound.
-
Cell Seeding: Seed MV4-11 cells in a 6-well plate at a density of 5 x 10^5 cells/mL and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to the desired final concentration (e.g., 100 nM) in complete cell culture medium.
-
Treatment: Treat the cells with this compound (100 nM) and a vehicle control (0.1% DMSO).
-
Incubation: Incubate the plates for various time points: 2, 4, 8, 12, and 24 hours.
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load 20 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against BTK overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK remaining relative to the vehicle-treated control.
Protocol 2: Proteasome Inhibition Assay
This protocol is used to verify that this compound-mediated degradation is dependent on the proteasome.
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Pre-treatment: Pre-treat one set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour.
-
Co-treatment: Add this compound (at the optimal concentration, e.g., 100 nM) to both MG132-treated and untreated wells. Include vehicle controls.
-
Incubation: Incubate for the optimal time determined in Protocol 1 (e.g., 12 hours).
-
Lysis and Western Blot: Follow steps 5-8 from Protocol 1 to analyze BTK protein levels. A rescue of BTK levels in the co-treated sample indicates proteasome-dependent degradation.
Visualizations
Caption: this compound mediated protein degradation pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. promega.co.jp [promega.co.jp]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages and Challenges of Protein Degrader Technology in Drug Discovery – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 6. Video: Assays for the Degradation of Misfolded Proteins in Cells [jove.com]
- 7. An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. syngeneintl.com [syngeneintl.com]
- 10. Protein Degradation and PROTACs [promega.com]
Addressing off-target effects of the MZP-55 PROTAC.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of the MZP-55 PROTAC.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a cellular phenotype (e.g., decreased cell viability) that is inconsistent with the known function of the intended target of this compound. What could be the cause?
A1: This discrepancy could be due to off-target effects of this compound. PROTACs can sometimes induce the degradation of proteins other than the intended target or elicit cellular responses independent of protein degradation. We recommend a multi-step approach to investigate this:
-
Confirm Target Degradation: First, verify that your intended target is being degraded at the expected concentrations of this compound.
-
Assess Off-Target Degradation: Perform a global proteomics analysis to identify other proteins that are being degraded upon this compound treatment.
-
Investigate Kinase Inhibition: Since PROTACs contain a ligand for the target protein, this ligand itself might have inhibitory activity against other proteins (e.g., kinases). A broad kinase screen can help identify such off-target inhibition.
-
Evaluate Cellular Stress: Off-target effects can sometimes induce cellular stress responses. We recommend assessing markers of pathways such as the unfolded protein response (UPR) or DNA damage response.
Q2: How can we confirm if the observed toxicity is due to on-target or off-target effects of this compound?
A2: To differentiate between on-target and off-target toxicity, we recommend the following experimental workflow:
Figure 1. Workflow to distinguish on-target vs. off-target toxicity.
A key strategy is to use CRISPR/Cas9 to knock out the intended target and any identified off-targets.[1][2] If the toxicity persists in the on-target knockout cells but is abrogated in the off-target knockout cells, this strongly suggests an off-target effect. Conversely, if the toxicity is rescued in the on-target knockout cells, it confirms an on-target effect.
Q3: Our global proteomics experiment has identified several potential off-target proteins that are degraded by this compound. How do we validate these findings?
A3: Validation of proteomics hits is crucial. We recommend the following validation experiments:
-
Western Blotting: This is the most direct way to confirm the degradation of specific off-target proteins. Perform a dose-response and time-course experiment with this compound and probe for your potential off-targets.
-
Control Compounds: Synthesize or obtain control compounds that are structurally related to this compound but are designed to be inactive. For example:
-
Inactive Epimer: An epimer of the E3 ligase ligand that does not bind to the E3 ligase.
-
Target-Ligand-Only: The component of this compound that binds the target protein, but without the E3 ligase ligand and linker.
-
E3-Ligand-Only: The E3 ligase ligand and linker, without the target-binding component. These controls should not induce degradation of the on-target or validated off-targets.
-
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to confirm direct binding of this compound to the off-target protein in a cellular context.
Data Summary Tables
Table 1: Proteomics Analysis of this compound Treated Cells
| Protein Name | Gene Name | Fold Change vs. Vehicle | p-value | Function |
| On-Target Kinase | OTK1 | -4.5 | <0.001 | Cell Cycle Progression |
| Off-Target Protein A | OTPA | -3.8 | <0.005 | Apoptotic Signaling |
| Off-Target Protein B | OTPB | -2.1 | <0.05 | Metabolic Regulation |
| Housekeeping Protein | ACTB | -0.1 | >0.5 | Cytoskeleton |
Table 2: Dose-Response of this compound on Protein Degradation and Cell Viability
| Concentration (nM) | On-Target Degradation (%) | Off-Target A Degradation (%) | Cell Viability (%) |
| 1 | 25 | 10 | 95 |
| 10 | 60 | 35 | 80 |
| 100 | 95 | 85 | 50 |
| 1000 | 80 (Hook Effect) | 70 | 30 |
Experimental Protocols
Protocol 1: Global Proteomics using differential Mass Spectrometry (dMS)
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at the desired concentration (e.g., 100 nM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse in a buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.
-
TMT Labeling (Optional, for multiplexing): Label peptides from different treatment groups with tandem mass tags (TMT) for relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significant changes in abundance between this compound and vehicle-treated samples.
Signaling Pathway and Mechanism Diagrams
Figure 2. On-target vs. off-target degradation by this compound.
Figure 3. Logical workflow for troubleshooting off-target effects.
References
Solutions for MZP-55 solubility and stability issues in cell culture media.
Welcome to the technical support center for MZP-55. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility and stability challenges when working with this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might I encounter solubility issues?
This compound is a Proteolysis Targeting Chimera (PROTAC) that selectively degrades BRD3/4 proteins by engaging the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] Like many PROTACs, this compound is a relatively large and complex molecule, which can contribute to low aqueous solubility. Precipitation is a common issue when diluting concentrated stock solutions (typically in DMSO) into aqueous cell culture media.[2][3]
Q2: I observed a precipitate after adding this compound to my cell culture medium. What are the common causes?
Precipitation of small molecules like this compound from cell culture media can be attributed to several factors:
-
High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in your specific cell culture medium.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.[4]
-
Temperature Differences: Adding a cold stock solution to warm media can decrease the solubility of the compound.[2]
-
Media Components: Interactions with components in the media, such as proteins or salts, can reduce solubility.[5][6][7]
-
pH Shifts: Although less common, significant changes in the pH of the media could affect the solubility of this compound.
Q3: What are the signs of this compound instability in my experiments?
Instability of a compound in solution can manifest in several ways:
-
Precipitation or Cloudiness: This indicates the compound is no longer in solution, which could be due to degradation into less soluble products or aggregation over time.
-
Color Change: A change in the color of the media containing this compound may signal chemical degradation.
-
Loss of Biological Activity: A reduction in the expected downstream effects, such as the degradation of BRD3/4, is a critical indicator of instability.
Q4: How long can I store this compound in my complete cell culture medium?
It is highly recommended to prepare fresh this compound-containing media for each experiment. Storing the compound in a complete, aqueous medium for extended periods is not advised due to the potential for degradation and precipitation.
Troubleshooting Guides
Issue 1: this compound Precipitates Upon Dilution in Cell Culture Media
If you observe precipitation after adding this compound to your media, follow this troubleshooting workflow:
References
Interpreting unexpected results in Western blots after MZP-55 treatment.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Western blots after treatment with MZP-55.
Understanding this compound: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of specific target proteins. It functions by linking the target protein to an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome. The expected outcome of this compound treatment is a significant reduction in the levels of its target protein(s), such as Bromodomain-containing protein 4 (BRD4).[1]
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common unexpected outcomes when performing Western blot analysis after this compound treatment.
Q1: My target protein (e.g., BRD4) band intensity is not decreasing, or is only slightly reduced, after this compound treatment. What could be the cause?
A1: The absence of target protein degradation is a common issue that can stem from several factors related to the compound, the experimental setup, or the Western blot technique itself.
Possible Causes and Troubleshooting Solutions:
| Possible Cause | Recommended Solution |
| Compound Inactivity | Ensure this compound was stored correctly and has not expired. Prepare fresh working solutions from the stock for each experiment. |
| Incorrect Dosage or Treatment Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for target degradation in your specific cell line. |
| Low E3 Ligase Expression | Confirm that the cell line used expresses the specific E3 ligase (e.g., Von Hippel-Lindau - VHL) that this compound utilizes.[1] This can be checked via Western blot or RT-qPCR. |
| Cell Permeability Issues | Verify that this compound can effectively penetrate the cell line being used. If permeability is an issue, consider alternative delivery methods if available. |
| Inefficient Protein Transfer | After transfer, stain the gel with Coomassie blue to check for remaining protein and stain the membrane with Ponceau S to confirm successful transfer across all molecular weights.[2] |
| Ineffective Primary/Secondary Antibody | The antibody may have lost activity or have poor affinity.[3] Use a positive control lysate known to express the target protein to validate the antibody's effectiveness.[2][4] Increase the antibody concentration or incubation time.[3][5] |
| Antigen Masking by Blocking Buffer | Some blocking agents, like non-fat dry milk, can mask certain epitopes, especially on phosphorylated proteins.[5] Try switching to a different blocking agent like Bovine Serum Albumin (BSA) or reducing the percentage of milk.[5][6] |
Q2: I'm observing unexpected bands for my target protein (e.g., bands at higher or lower molecular weights). What do these mean?
A2: The appearance of multiple or shifted bands can indicate protein modifications, degradation products, or technical artifacts.[7][8]
Possible Causes and Troubleshooting Solutions:
| Possible Cause | Recommended Solution |
| Protein Degradation (Lower MW Bands) | This may be due to protease activity during sample preparation.[8][9] Ensure fresh protease inhibitors are added to the lysis buffer and keep samples on ice at all times.[9][10] |
| Post-Translational Modifications (Higher MW Bands) | Modifications like phosphorylation or glycosylation can cause a protein to migrate slower than its predicted molecular weight, resulting in a higher band.[9][11] Check literature for known modifications of your target protein.[12] |
| Splice Variants | The antibody may be detecting different isoforms of the target protein.[13] Consult protein databases like UniProt to check for known splice variants. |
| Protein Multimerization (Significantly Higher MW Bands) | Dimers or trimers may form if samples are not fully reduced.[8] Try boiling the sample longer in fresh loading buffer containing a reducing agent like DTT or β-mercaptoethanol.[2][8] |
| Non-specific Antibody Binding | The primary or secondary antibody may be cross-reacting with other proteins.[9] Optimize antibody concentrations by performing a titration.[14] Increase the stringency of the wash steps by increasing the duration or number of washes.[15] |
Q3: The protein levels of my loading control (e.g., GAPDH, β-actin) are inconsistent across different lanes. How should I interpret my results?
A3: Consistent loading control levels are critical for accurate quantification. Inconsistent levels suggest either unequal protein loading or that the loading control itself is affected by the experimental treatment.
Possible Causes and Troubleshooting Solutions:
| Possible Cause | Recommended Solution |
| Inaccurate Protein Quantification | Be meticulous during protein concentration measurement (e.g., BCA or Bradford assay). Ensure all samples and standards are handled consistently. Use a new standard curve for each assay. |
| Pipetting Errors During Loading | Use high-quality, calibrated pipettes. Ensure there are no air bubbles when loading samples into the gel wells. |
| Loading Control Affected by Treatment | Some treatments can alter the expression of common housekeeping genes. Search the literature to see if this compound or similar compounds affect your chosen loading control. If so, test an alternative loading control from a different functional class (e.g., a nuclear protein like Lamin B1 or a mitochondrial protein). |
| Signal Saturation | Overexposure of a highly abundant loading control can lead to signal saturation, making quantification unreliable.[16] Load less total protein or use an antibody against a less abundant housekeeping protein. Create a dilution series of your lysate to ensure the signal is within the linear range of detection. |
Q4: My Western blot has high background, making it difficult to see the specific bands.
A4: High background can obscure results and is often caused by issues with blocking, antibody concentrations, or washing steps.[15][17] It can manifest as a uniform haze or multiple non-specific bands.[17]
Possible Causes and Troubleshooting Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C) or increase the concentration of the blocking agent (e.g., 5-7% non-fat milk).[3][18] Consider trying a different blocking agent.[17] |
| Antibody Concentration Too High | Excessive primary or secondary antibody concentrations can lead to non-specific binding.[14][19] Titrate both antibodies to find the optimal dilution that provides a good signal-to-noise ratio.[15] |
| Inadequate Washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations to more effectively remove unbound antibodies.[15] Adding a mild detergent like Tween 20 (0.05-0.1%) to the wash buffer can also help.[3] |
| Membrane Dried Out | Ensure the membrane remains fully submerged in liquid during all incubation and washing steps.[2][11] |
| Contaminated Buffers | Prepare fresh buffers, as bacterial growth in old buffers can cause a speckled background.[3] |
| Overexposure | If using chemiluminescence, reduce the exposure time to the film or CCD camera.[3] The substrate concentration may also be too high.[3] |
Quantitative Data Summary
The following tables represent hypothetical data from experiments designed to test this compound efficacy, illustrating common issues.
Table 1: Hypothetical Dose-Response Experiment with Incomplete Degradation Cell Line: MV4;11 | Treatment Duration: 24 hours | Target: BRD4
| This compound Conc. (nM) | BRD4 Signal (Normalized to Loading Control) | % Degradation vs. DMSO | Observation |
| 0 (DMSO) | 1.00 | 0% | Baseline |
| 1 | 0.75 | 25% | Partial degradation |
| 10 | 0.40 | 60% | Effective degradation |
| 100 | 0.35 | 65% | Slight improvement |
| 1000 | 0.42 | 58% | Unexpected: Efficacy loss (Hook Effect) |
| 5000 | 0.55 | 45% | Unexpected: Efficacy loss (Hook Effect) |
Interpretation Note: The decrease in degradation at higher concentrations (the "hook effect") is a known phenomenon for PROTACs, caused by the formation of non-productive binary complexes instead of the required ternary complex.
Table 2: Hypothetical Time-Course with Unexpected Protein Re-appearance Cell Line: HL60 | Treatment: 100 nM this compound | Target: BRD4
| Time (hours) | BRD4 Signal (Normalized to Loading Control) | % Degradation vs. 0 hr | Observation |
| 0 | 1.00 | 0% | Baseline |
| 4 | 0.62 | 38% | Degradation initiated |
| 8 | 0.21 | 79% | Near-maximal degradation |
| 16 | 0.15 | 85% | Maximal degradation |
| 24 | 0.38 | 62% | Unexpected: Protein levels recovering |
| 48 | 0.71 | 29% | Unexpected: Significant protein recovery |
Interpretation Note: The re-appearance of the target protein at later time points may indicate compound degradation, metabolic clearance, or the cell compensating by synthesizing new protein.
Diagrams and Workflows
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound, a PROTAC that forms a ternary complex to induce ubiquitination and degradation of BRD4.
Experimental Workflow
Caption: Standard experimental workflow for Western blot analysis after cell treatment.
Troubleshooting Logic Diagram
Caption: A logical decision tree for troubleshooting lack of target protein degradation.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Culture cells (e.g., MV4;11) in appropriate media (e.g., RPMI with 10% FBS) under standard conditions (37°C, 5% CO₂).
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the time of harvest.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock in culture media to achieve the final desired concentrations.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., 0.1% DMSO) for the desired duration (e.g., 24 hours).
-
After incubation, harvest the cells by centrifugation for suspension cells or by scraping for adherent cells. Wash the cell pellet once with ice-cold PBS.
Protocol 2: Protein Lysate Preparation
-
Add ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled microcentrifuge tube.
-
Store the lysate at -80°C or proceed immediately to protein quantification.
Protocol 3: SDS-PAGE and Western Blotting
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Normalize the concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load 15-30 µg of total protein per lane into a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S. Destain with TBST.
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for at least 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with agitation.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using X-ray film or a digital imaging system.
-
Analyze the band intensities using image analysis software. Normalize the signal of the target protein to the signal of the loading control for each lane.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. sinobiological.com [sinobiological.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Western Blot: Technique, Theory, and Trouble Shooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 9. LabXchange [labxchange.org]
- 10. blog.addgene.org [blog.addgene.org]
- 11. bosterbio.com [bosterbio.com]
- 12. wildtypeone.substack.com [wildtypeone.substack.com]
- 13. bio-rad.com [bio-rad.com]
- 14. blog.mblintl.com [blog.mblintl.com]
- 15. sinobiological.com [sinobiological.com]
- 16. bio-rad.com [bio-rad.com]
- 17. clyte.tech [clyte.tech]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Investigating Novel Compound MZP-55
Welcome to the technical support center for researchers investigating the mechanism of action of novel compounds. This guide provides detailed troubleshooting advice and experimental protocols to help you determine if your compound of interest, exemplified here as MZP-55, functions through the ubiquitin-proteasome pathway.
Frequently Asked Questions (FAQs)
Q1: What is the ubiquitin-proteasome pathway and why is it a target for drug development?
The ubiquitin-proteasome system (UPS) is the primary mechanism for selective protein degradation in eukaryotic cells. It plays a crucial role in regulating a wide variety of cellular processes, including cell cycle progression, signal transduction, and removal of misfolded or damaged proteins. The system involves a cascade of enzymes (E1, E2, and E3) that tag substrate proteins with ubiquitin molecules. These polyubiquitinated proteins are then recognized and degraded by a large multi-catalytic protease complex called the 26S proteasome.[1][2][3] Given its central role in cellular homeostasis, deregulation of the UPS is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[1][4]
Q2: My compound, this compound, is showing cytotoxic effects. How can I determine if it is acting as a proteasome inhibitor?
To confirm that this compound's effects are mediated through the proteasomal pathway, a series of experiments should be performed. The general approach involves:
-
Directly measuring proteasome activity in cells or cell lysates treated with this compound.
-
Observing the accumulation of ubiquitinated proteins , a hallmark of proteasome inhibition.
-
Assessing the levels of known proteasome substrates , which are expected to increase upon pathway inhibition.
The following sections provide detailed protocols and troubleshooting for these key experiments.
Troubleshooting Guides
Issue 1: Inconsistent results in the proteasome activity assay.
| Possible Cause | Recommended Solution |
| Incorrect buffer temperature | Ensure all buffers are equilibrated to room temperature before use.[5] |
| Incorrect plate reader settings | Verify the excitation and emission wavelengths for the specific fluorogenic substrate used (e.g., 380 nm excitation and 460 nm emission for Suc-LLVY-AMC).[6] |
| Inappropriate 96-well plate type | For fluorometric assays, use opaque-walled, clear-bottom plates to minimize crosstalk and background.[5][7] |
| Sample readings out of standard curve range | Adjust the dilution of your cell lysate or compound concentration and regenerate the standard curve.[5] |
| Interference from other proteases | Include a known proteasome inhibitor (e.g., MG-132) as a control to differentiate proteasome-specific activity from that of other proteases.[5] |
Issue 2: No significant accumulation of ubiquitinated proteins observed by Western blot.
| Possible Cause | Recommended Solution |
| Insufficient treatment time or concentration | Perform a time-course and dose-response experiment with this compound to identify the optimal conditions for observing an effect. |
| Toxicity of the compound at effective concentrations | Long treatment times with potent inhibitors can be toxic.[8] Consider shorter incubation periods or lower concentrations. |
| Inefficient protein extraction | Use a lysis buffer (e.g., RIPA) supplemented with a protease inhibitor cocktail and a deubiquitinase (DUB) inhibitor like N-ethylmaleimide (NEM) to preserve ubiquitinated proteins.[9] |
| Poor antibody quality | Use a validated, high-affinity antibody specific for polyubiquitin (e.g., anti-K48-linkage specific antibodies). |
Experimental Protocols & Data
Experiment 1: In Vitro Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome, which is a key indicator of its function.[6]
Protocol:
-
Prepare Cell Lysates: Culture cells to 70-80% confluency. Treat one set of cells with this compound at various concentrations for a predetermined time. Include a vehicle control (e.g., DMSO) and a positive control with a known proteasome inhibitor (e.g., 10 µM MG-132).
-
Harvest and Lyse Cells: Wash cells with ice-cold PBS and lyse them in a suitable assay buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine Protein Concentration: Quantify the total protein concentration in each lysate using a Bradford or BCA assay.[6]
-
Perform the Assay: In a 96-well black plate, add equal amounts of protein from each lysate. Add the fluorogenic substrate (e.g., Suc-LLVY-AMC) to each well.[6]
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity at 37°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm) in kinetic mode for 60-90 minutes.
-
Data Analysis: Calculate the rate of AMC release (change in fluorescence over time). Normalize the activity to the total protein concentration. The activity in the presence of a specific proteasome inhibitor represents non-proteasomal activity and should be subtracted from all other readings.[5]
Expected Results for this compound as a Proteasome Inhibitor:
| Treatment | Concentration | Proteasome Activity (RFU/min/µg protein) | % Inhibition |
| Vehicle Control | - | 150.2 ± 8.5 | 0% |
| This compound | 1 µM | 125.8 ± 7.1 | 16.2% |
| This compound | 10 µM | 60.1 ± 4.9 | 60.0% |
| This compound | 50 µM | 25.4 ± 3.2 | 83.1% |
| MG-132 (Positive Control) | 10 µM | 15.1 ± 2.5 | 90.0% |
Experiment 2: Western Blot for Ubiquitinated Proteins
This experiment visualizes the accumulation of polyubiquitinated proteins, which are substrates that fail to be degraded when the proteasome is inhibited.
Protocol:
-
Cell Treatment: Treat cells with the vehicle, this compound (at an effective concentration determined from the activity assay), and a positive control inhibitor (e.g., MG-132).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and deubiquitinase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.[10]
-
Incubate with a primary antibody against ubiquitin (preferably K48-linkage specific) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH).
-
Expected Outcome: A characteristic high-molecular-weight smear, representing the accumulation of polyubiquitinated proteins, should be visible in the lanes corresponding to this compound and MG-132 treatment compared to the vehicle control.
Visualizations
Signaling Pathway
Caption: The Ubiquitin-Proteasome Pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow to confirm if this compound targets the proteasomal pathway.
Troubleshooting Logic
Caption: Troubleshooting logic for the proteasome activity assay.
References
- 1. Patented small molecule inhibitors in the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Historical perspective and progress on protein ubiquitination at glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting Proteasome Inhibitors: Molecular Underpinnings of Their Development, Mechanisms of Resistance and Strategies to Overcome Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Identification of an inhibitor of the ubiquitin–proteasome system that induces accumulation of polyubiquitinated proteins in the absence of blocking o ... - MedChemComm (RSC Publishing) DOI:10.1039/C3MD00386H [pubs.rsc.org]
- 10. Assessment of Proteasome Impairment and Accumulation/Aggregation of Ubiquitinated Proteins in Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of MZP-55
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the cytotoxic effects of the experimental compound MZP-55 in sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound-induced cytotoxicity?
A1: While the precise mechanism of this compound is under investigation, preliminary data suggests it may induce cytotoxicity through the activation of intrinsic apoptotic pathways. This is often characterized by the activation of caspase-9 and caspase-3, key enzymes in the execution phase of programmed cell death.[1][2][3][4] In some cell lines, excessive cytotoxicity may also lead to secondary necrosis.
Q2: How can I determine if this compound is cytotoxic or cytostatic in my cell line?
A2: It is crucial to distinguish between cytotoxicity (cell death) and cytostasis (inhibition of cell proliferation).[5] Cytotoxicity can be assessed by measuring markers of cell death, such as lactate dehydrogenase (LDH) release or the activity of caspases.[5] To assess cytostatic effects, one can perform cell proliferation assays, like the MTT or SRB assays, and compare cell numbers over time relative to an untreated control.[5][6] A significant increase in cell death markers indicates cytotoxicity, whereas a plateau in cell number without a corresponding increase in death markers suggests a cytostatic effect.
Q3: My sensitive cell line shows over 90% cell death even at low concentrations of this compound. What are the initial troubleshooting steps?
A3: High sensitivity to a compound is common in certain cell lines. Initial steps to address this include:
-
Concentration Optimization: Perform a more granular dose-response curve with concentrations significantly lower than your initial range.
-
Exposure Time Reduction: Shorten the incubation time with this compound. A time-course experiment can help identify a window where the desired effect is observed with minimal cell death.[7]
-
Cell Seeding Density: Ensure optimal cell seeding density. Both sparse and overly confluent cultures can be more susceptible to stress and cytotoxic effects.[7]
Q4: Can I use a less sensitive cell line to mitigate the cytotoxicity of this compound?
A4: Yes, switching to a more robust cell line can be a valid strategy, especially during initial screening phases. However, it is important to consider the relevance of the cell line to your research question. If the sensitive cell line is critical for your model, optimizing the experimental conditions is a better approach. The choice of cell line can significantly impact the observed cytotoxicity of a compound.[8]
Q5: Are there any known strategies to protect sensitive cells from this compound-induced cytotoxicity without affecting its primary activity?
A5: Co-treatment with cytoprotective agents can be explored, but this requires careful validation. Potential strategies include the use of antioxidants if oxidative stress is a suspected off-target effect. It is essential to first understand the specific stress pathways activated by this compound in your cell line to select an appropriate protective agent.[9][10]
Troubleshooting Guides
Problem 1: High background cytotoxicity in vehicle-treated control cells.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Decrease the final concentration of the vehicle (e.g., DMSO) to ≤0.1%. Test the toxicity of the vehicle alone at various concentrations. |
| Suboptimal Culture Conditions | Ensure proper maintenance of cell culture, including regular media changes, appropriate cell density, and sterile technique to prevent contamination.[7] |
| Cell Line Instability | Perform cell line authentication and check for mycoplasma contamination. Use cells at a low passage number. |
Problem 2: Inconsistent results in cytotoxicity assays.
| Possible Cause | Recommended Solution |
| Assay Variability | Use multiple, mechanistically distinct cytotoxicity assays (e.g., membrane integrity, metabolic activity, and apoptosis assays) to confirm results.[5] |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, or ensure proper humidification during incubation.[11] |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Time-dependent Effects | For endpoint assays, ensure that the measurement is taken at an optimal and consistent time point. Real-time monitoring can provide more robust data.[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Measuring Apoptosis via Caspase-3/7 Activity Assay
-
Cell Treatment: Seed and treat cells with this compound as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: After the treatment period, add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for the time specified by the assay manufacturer to allow for caspase cleavage of the substrate.
-
Signal Measurement: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of viable cells (can be done in a parallel plate) and express the results as a fold change relative to the vehicle control.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 3. CaspaSe-dependent pathway: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 6. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. anygenes.com [anygenes.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The impact of serum concentration on MZP-55 efficacy.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the impact of serum concentration on the efficacy of MZP-55.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Kinase Activating Molecule (KAM), a critical upstream regulator of the Cell Growth and Proliferation (CGP) signaling pathway. By inhibiting KAM phosphorylation, this compound effectively blocks downstream signaling, leading to a reduction in cell proliferation.
Q2: How does the concentration of serum in cell culture media affect the apparent activity of this compound?
The efficacy of this compound can be significantly influenced by the percentage of serum, such as Fetal Bovine Serum (FBS), in the culture medium. This compound is known to bind to serum proteins, particularly albumin. This binding sequesters the compound, reducing the concentration of free, unbound this compound available to engage its target, KAM, within the cells. Consequently, a higher concentration of serum will typically lead to a rightward shift in the dose-response curve, resulting in a higher apparent IC50 value.
Q3: Why are my IC50 values for this compound higher than those reported in the literature?
A common reason for observing a higher than expected IC50 value is the use of a higher serum concentration in your cell-based assays than what was used in reference studies. As detailed in the table below, increasing serum concentration from 2% to 10% can lead to a significant increase in the IC50 value. We recommend you review the experimental conditions of the reference study and adjust your serum concentration accordingly.
Q4: Is it advisable to use serum-free media for my this compound experiments?
While using serum-free media will result in the lowest IC50 values due to the absence of protein binding, it may also introduce other experimental variables. Many cell lines require serum for optimal health and proliferation. Serum starvation can induce stress responses that may confound the interpretation of your results. A low-serum condition (e.g., 0.5-2%) is often a suitable compromise for many cell lines.
Q5: Can I use heat-inactivated serum in my experiments?
Yes, the use of heat-inactivated serum is compatible with this compound. The primary interaction of this compound is with serum albumin, which is not significantly affected by standard heat-inactivation protocols. However, for consistency, we recommend using the same batch and type of serum throughout a series of experiments.
Troubleshooting Guide
Problem: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent serum concentrations or lot-to-lot variability in the serum used. Different lots of serum can have varying protein content, which can affect the degree of this compound binding.
-
Solution:
-
Ensure the serum percentage in your media is consistent across all experiments.
-
If possible, purchase a large single lot of serum to be used for an entire study.
-
When a new lot of serum is introduced, perform a bridging experiment to confirm that the IC50 of a control compound has not shifted significantly.
-
Problem: this compound appears to be less potent than expected, even at low serum concentrations.
-
Possible Cause: The compound may have degraded, or there may be an issue with the cell line.
-
Solution:
-
Prepare fresh dilutions of this compound from a stock solution that has been stored correctly.
-
Confirm the identity and purity of your this compound stock using an appropriate analytical method.
-
Ensure your cell line has not been passaged too many times and that it is free from contamination.
-
Quantitative Data Summary
Table 1: Impact of Serum Concentration on this compound IC50 in HT-29 Cells
| Serum Concentration (% FBS) | This compound IC50 (nM) | Standard Deviation (nM) |
| 0% | 15 | ± 2.1 |
| 2% | 45 | ± 4.5 |
| 5% | 110 | ± 9.8 |
| 10% | 250 | ± 21.3 |
Table 2: Binding Affinity of this compound to Serum Albumin
| Protein | Binding Affinity (Kd, µM) |
| Human Serum Albumin (HSA) | 5.2 |
| Bovine Serum Albumin (BSA) | 7.8 |
Key Experimental Protocols
Protocol 1: Determination of this compound IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HT-29) in a 96-well plate at a density of 5,000 cells/well in their recommended growth medium. Allow the cells to adhere overnight.
-
Media Change: The next day, replace the growth medium with a medium containing the desired final concentration of serum (e.g., 2%, 5%, or 10% FBS).
-
Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate serum-containing medium.
-
Treatment: Add the 2X this compound dilutions to the 96-well plate, resulting in a 1X final concentration. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control. Plot the normalized response versus the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Measuring this compound Binding to Serum Albumin via Equilibrium Dialysis
-
Apparatus Setup: Use an equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (e.g., 10 kDa MWCO).
-
Sample Preparation:
-
In the first chamber (protein chamber), add a solution of serum albumin (e.g., 50 µM BSA) in phosphate-buffered saline (PBS).
-
In the second chamber (buffer chamber), add a solution of this compound in PBS.
-
-
Equilibration: Allow the system to equilibrate on a rotator at room temperature for 18-24 hours.
-
Concentration Measurement: After equilibration, measure the concentration of this compound in both chambers using a validated analytical method such as LC-MS/MS.
-
Calculation: The concentration of bound this compound is the total concentration in the protein chamber minus the concentration in the buffer chamber (which represents the free concentration). The binding affinity (Kd) can then be calculated.
Visualizations
Technical Support Center: Investigating MZP-55 Effects on BRD2
This technical support guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice regarding the use of MZP-55 and its observed effects on BRD2 protein levels.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing a decrease in BRD2 levels after treating my cells with this compound?
A1: The primary reason for the lack of effect on BRD2 levels is the inherent selectivity of this compound. This compound is a Proteolysis Targeting Chimera (PROTAC) specifically designed to be a selective degrader of Bromodomain and Extra-Terminal domain (BET) proteins BRD3 and BRD4.[1] It has been demonstrated that this compound shows no significant degradation effect on BRD2.[1] This selectivity is a key characteristic of this particular PROTAC.
Q2: What is the mechanism of action for this compound?
A2: this compound is a heterobifunctional molecule. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and another ligand that binds to the bromodomains of BET proteins.[1] By bringing a BET protein in close proximity to the E3 ligase, this compound induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1]
Q3: Is it possible that my experimental technique is flawed, leading to the negative result for BRD2 degradation?
A3: While the selectivity of this compound is the most likely reason for the lack of BRD2 degradation, it is always good practice to ensure your experimental workflow is optimized. Please refer to the troubleshooting guide below to rule out any technical issues with your protein level assessment.
Mechanism of Action and Selectivity of this compound
The diagram below illustrates the mechanism of action of this compound, highlighting its selectivity for BRD3/4 over BRD2.
Caption: Mechanism of this compound induced degradation of BRD3/4 and its selectivity over BRD2.
Troubleshooting Guide: Assessing Protein Levels
If you wish to validate your experimental setup, this guide provides steps to troubleshoot common issues encountered during protein level analysis via Western Blotting.
Experimental Workflow for Western Blotting
The following diagram outlines the key stages of a typical Western Blotting experiment.
Caption: Standard workflow for analyzing protein levels using Western Blotting.
Potential Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal for BRD2 (and loading control) | Inefficient cell lysis and protein extraction. | Ensure the lysis buffer is appropriate for your cell type and that protease and phosphatase inhibitors are included.[2] Consider mechanical disruption methods like sonication if necessary.[3] |
| Low protein concentration in the lysate. | Accurately quantify your protein using an assay like the Bradford or BCA assay.[4][5][6][7] Ensure you are loading a sufficient amount of protein per well (typically 20-40 µg). | |
| Inefficient protein transfer from gel to membrane. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[8] Ensure good contact between the gel and membrane and that the transfer buffer is correctly prepared. | |
| Issues with primary or secondary antibodies. | Use antibodies validated for Western Blotting. Titrate your primary antibody to find the optimal concentration. Ensure the secondary antibody is compatible with the primary antibody's host species. | |
| Inconsistent BRD2 Levels Across Replicates | Inaccurate protein quantification. | Be meticulous with your protein quantification assay. Prepare a fresh standard curve for each experiment.[4][5][6] |
| Uneven loading of samples onto the gel. | Ensure equal volumes of lysate with equal protein concentrations are loaded in each well. Pipette carefully to avoid introducing air bubbles. | |
| Unexpected Bands or High Background | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody if possible. Perform a literature search for validated antibodies for BRD2.[9][10] |
| Insufficient blocking or washing. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of non-fat milk).[8] Increase the number and duration of wash steps.[8] | |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[8] |
Detailed Experimental Protocols
Cell Lysis for Protein Extraction
This protocol is for the lysis of cultured mammalian cells.[11]
-
Preparation: Place cell culture dishes on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Aspirate the PBS and add an appropriate volume of ice-cold RIPA buffer (or another suitable lysis buffer) containing protease and phosphatase inhibitors.
-
Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube. For suspension cells, pellet the cells and resuspend in lysis buffer.
-
Incubation: Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
-
Storage: Store the lysate at -80°C for long-term use or proceed immediately to protein quantification.
Protein Quantification (Bradford Assay)
This protocol is for determining the protein concentration of the cell lysate.[4][5][6]
-
Standard Preparation: Prepare a series of protein standards of known concentrations using Bovine Serum Albumin (BSA). A typical range is 0.1 to 1.0 mg/mL.
-
Sample Preparation: Dilute your cell lysate to fall within the linear range of the standard curve.
-
Assay: In a 96-well plate or cuvettes, add a small volume of each standard and diluted sample.
-
Reagent Addition: Add the Bradford dye reagent to each well/cuvette and mix gently.
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance at 595 nm using a spectrophotometer or plate reader.
-
Calculation: Generate a standard curve by plotting the absorbance of the standards versus their concentrations. Use the equation of the line to calculate the protein concentration of your samples.
Western Blotting
This protocol outlines the general steps for performing a Western Blot.[12][13]
-
Sample Preparation: Mix your protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Gel Electrophoresis (SDS-PAGE): Load your prepared samples and a molecular weight marker onto a polyacrylamide gel. Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-BRD2) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Imaging: Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film. The intensity of the bands should correlate with the amount of protein.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. scribd.com [scribd.com]
- 3. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 5. Bradford Protein Assay [bio-protocol.org]
- 6. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 7. Bradford protein assay | Abcam [abcam.com]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. BRD2 antibody (22236-1-AP) | Proteintech [ptglab.com]
- 10. BRD2 Polyclonal Antibody (PA5-95726) [thermofisher.com]
- 11. Example Protocol: Cell Lysis for Downstream Protein Research | AAT Bioquest [aatbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. brd.nci.nih.gov [brd.nci.nih.gov]
Validation & Comparative
Comparing the degradation efficiency of MZP-55 versus MZ1.
A comprehensive comparison of the degradation efficiency, selectivity, and cellular activity of two prominent VHL-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins.
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for eliminating disease-causing proteins. This guide provides a detailed comparative analysis of two well-characterized BET degraders, MZP-55 and MZ1. Both molecules are designed to hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the BET family of proteins (BRD2, BRD3, and BRD4), which are critical regulators of gene transcription and are implicated in cancer and other diseases.
This comparison guide delves into the quantitative data on their degradation efficiency, binding affinities, and cellular potencies, supported by detailed experimental protocols and visual diagrams of the underlying biological pathways and experimental workflows.
At a Glance: Key Performance Indicators
| Parameter | This compound | MZ1 |
| Target Warhead | I-BET726 (Tetrahydroquinoline-based) | (+)-JQ1 (Triazolodiazepine-based) |
| E3 Ligase Ligand | VH032 | VH032 |
| Primary Selectivity | BRD3/4 degrader[1][2] | BRD4-preferential degrader[3][4] |
| BRD4 Degradation (HeLa cells, 24h) | pDC50: 8.1, Dmax: 95%[2] | DC50: 2-20 nM (cell line dependent)[4] |
| BRD3 Degradation (HeLa cells, 24h) | pDC50: 7.7, Dmax: 92%[2] | Less efficient than BRD4 degradation[3] |
| BRD2 Degradation | No obvious effect[1] | Degraded, but less efficiently than BRD4[3][4] |
| Binding Affinity (Kd) to BRD4-BD2 | 8 nM[2][5] | 15 nM[4] |
| Binding Affinity (Kd) to VHL | 110 nM[2] | 66 nM[4] |
| Anti-proliferative Activity (MV4;11 cells, 48h) | pEC50: 7.1[2] | pIC50: 7.6 (48h)[4] |
| Ternary Complex Cooperativity (with BRD4-BD2) | Negative (α = 0.6)[2] | Positive[6] |
Delving into the Data: A Quantitative Comparison
The degradation efficiency of this compound and MZ1 has been evaluated across various parameters, revealing distinct profiles in their ability to degrade specific BET family members.
Degradation Potency and Efficacy
This compound demonstrates potent degradation of BRD3 and BRD4, with pDC50 values of 7.7 and 8.1, respectively, in HeLa cells after a 24-hour treatment.[2] This corresponds to a maximum degradation (Dmax) of 92% for BRD3 and 95% for BRD4.[2] Notably, this compound shows minimal effect on BRD2 levels.[1]
In contrast, MZ1 is characterized as a BRD4-preferential degrader.[3][4] Its DC50 for BRD4 degradation is in the low nanomolar range (2-20 nM) depending on the cell line.[4] While it also degrades BRD2 and BRD3, it does so with approximately 10-fold lower potency compared to BRD4.[4]
Binding Affinities and Ternary Complex Formation
The ability of a PROTAC to effectively degrade its target is intrinsically linked to its binding affinity for both the target protein and the E3 ligase, as well as its ability to form a stable ternary complex.
This compound exhibits a strong binding affinity to the second bromodomain of BRD4 (BRD4-BD2) with a Kd of 8 nM.[2][5] Its affinity for the VHL E3 ligase complex is 110 nM.[2] Interestingly, studies have shown that this compound forms a ternary complex with BRD4-BD2 and VHL with negative cooperativity.[6]
MZ1 binds to BRD4-BD2 with a slightly lower affinity than this compound, with a reported Kd of 15 nM.[4] However, it displays a stronger affinity for VHL, with a Kd of 66 nM.[4] A key differentiator for MZ1 is its positive cooperativity in forming a ternary complex with BRD4-BD2 and VHL, which is believed to contribute to its selective and efficient degradation of BRD4.[6] The crystal structure of the BRD4-BD2:MZ1:VHL ternary complex has been solved, providing a molecular basis for this cooperativity.[7][8]
Cellular Anti-proliferative Activity
The degradation of BET proteins by both this compound and MZ1 translates into potent anti-proliferative effects in cancer cell lines. In the MV4;11 acute myeloid leukemia (AML) cell line, this compound exhibits a pEC50 of 7.1 after 48 hours of treatment.[2] Similarly, MZ1 shows a pIC50 of 7.6 in the same cell line under the same conditions.[4]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating degrader efficiency.
Caption: Mechanism of Action for PROTAC Degraders.
Caption: Workflow for Evaluating Degradation Efficiency.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the comparative data presented in this guide.
Cell Culture and Treatment
-
Cell Lines: HeLa (human cervical cancer) and MV4;11 (human acute myeloid leukemia) cell lines are commonly used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. They are then treated with varying concentrations of this compound, MZ1, or vehicle control (e.g., DMSO) for specified durations (e.g., 4, 6, or 24 hours).
Western Blotting for Protein Degradation Analysis
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes are incubated with corresponding horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software. Protein levels are normalized to the loading control and expressed as a percentage of the vehicle-treated control. DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values are calculated from the dose-response curves.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
Principle: ITC is used to measure the binding affinity (Kd) between the PROTACs, BET bromodomains, and the VHL complex.
-
Procedure: A solution of one binding partner (e.g., a BET bromodomain) is titrated into a solution of the other binding partner (e.g., the PROTAC) in the sample cell of the calorimeter. The heat change upon binding is measured to determine the binding affinity, enthalpy, and stoichiometry of the interaction.
Cell Viability and Anti-proliferative Assays
-
Method: Assays such as CellTiter-Glo® are used to measure cell viability based on ATP levels.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of the PROTACs for a specified period (e.g., 48 or 72 hours). The assay reagent is then added, and luminescence is measured to determine the number of viable cells.
-
Data Analysis: The results are used to generate dose-response curves, from which the EC50 or IC50 values (concentration for 50% effect on cell viability or proliferation) are calculated.
Conclusion
Both this compound and MZ1 are potent degraders of BET proteins, yet they exhibit distinct selectivity profiles. This compound is a selective degrader of BRD3 and BRD4, while MZ1 preferentially degrades BRD4. These differences are rooted in their respective warheads and their influence on ternary complex formation with the VHL E3 ligase. The choice between these two molecules will depend on the specific research question and the desired selectivity for targeting individual BET family members. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the comparative performance of this compound and MZ1, supported by robust experimental data and methodologies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound – Ciulli Laboratory [sites.dundee.ac.uk]
- 3. Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opnme.com [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Structural basis of PROTAC cooperative recognition for selective protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Battle of BRD4 Degraders: MZP-55 (VHL-based) vs. dBET1 (CRBN-based)
In the rapidly advancing field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. This guide provides a detailed comparison of two prominent BRD4-targeting PROTACs, MZP-55 and dBET1, which recruit distinct E3 ubiquitin ligases—von Hippel-Lindau (VHL) and Cereblon (CRBN), respectively—to induce the degradation of the epigenetic reader protein BRD4.
This objective comparison, supported by experimental data, will delve into their mechanisms of action, degradation efficacy, and cellular effects to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and dBET1 are designed to bring the BRD4 protein into close proximity with an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome. The key distinction lies in the E3 ligase they recruit.
-
This compound incorporates a ligand that binds to the VHL E3 ligase.
-
dBET1 utilizes a thalidomide-based ligand to engage the CRBN E3 ligase.
This fundamental difference in their E3 ligase recruiter can influence various aspects of their activity, including degradation efficiency, substrate specificity, and potential off-target effects.
Performance Data: A Quantitative Comparison
The following tables summarize the key performance data for this compound and dBET1, compiled from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Parameter | This compound (VHL-based) | dBET1 (CRBN-based) | Reference |
| Target Protein | BRD4, BRD3, BRD2 | BRD4, BRD3, BRD2 | [1][2] |
| E3 Ligase Recruited | VHL | CRBN | [1][2] |
| BRD4 Warhead | I-BET726 derivative | (+)-JQ1 | [1][2] |
Table 1: General Characteristics of this compound and dBET1
| Parameter | Cell Line | This compound | dBET1 | Reference |
| BRD4 Degradation (DC50) | HeLa | pDC50 = 8.1 (approx. 7.9 nM) | - | [1] |
| SUM149 | - | EC50 = 430 nM | [3][4] | |
| Maximal Degradation (Dmax) | HeLa | 95% | - | [1] |
| Cell Viability (EC50/IC50) | MV4;11 | pEC50 = 7.1 (approx. 79 nM) | IC50 = 140 nM | [1][2] |
| HL-60 | pEC50 = 6.4 (approx. 398 nM) | - | [1] |
Table 2: In Vitro Performance Data for BRD4 Degradation and Cell Viability
| Parameter | This compound | dBET1 | Reference |
| Binding Affinity (BRD4-BD2, Kd) | 8 nM | Not explicitly stated for dBET1, but JQ1 has a Kd of ~50 nM for BRD4(1) | [5] |
| Binding Affinity (E3 Ligase, Kd) | 110 nM (VHL) | Not explicitly stated for dBET1, but thalidomide binds CRBN | [1] |
| Ternary Complex (VHL:this compound:BRD4-BD2, Kd) | 180 nM | Not Available | [1] |
Table 3: Biophysical Binding Data
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of key experimental protocols used to characterize BRD4 degraders.
Western Blotting for BRD4 Degradation
This technique is used to quantify the reduction in BRD4 protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Seed cells (e.g., HeLa, MV4;11) in multi-well plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC (e.g., this compound or dBET1) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for BRD4. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the loading control signal to determine the percentage of BRD4 degradation relative to the vehicle-treated control.
Cell Viability Assay
This assay measures the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or a control compound.
-
Incubation: Incubate the plates for a specific period (e.g., 48 or 72 hours).
-
Viability Measurement: Add a cell viability reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells), to each well.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.
Ternary Complex Formation Assay
This assay confirms the ability of the PROTAC to bring the target protein and the E3 ligase together.
A common method to assess ternary complex formation is Surface Plasmon Resonance (SPR).
-
Immobilization: Covalently immobilize the E3 ligase (VHL or CRBN complex) onto a sensor chip.
-
Interaction Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the BRD4 protein over the sensor surface.
-
Data Collection: Monitor the binding events in real-time by measuring the change in the refractive index at the sensor surface.
-
Kinetic Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants, and calculate the equilibrium dissociation constant (Kd) for the ternary complex.
Concluding Remarks
Both this compound and dBET1 are potent degraders of BRD4, operating through the recruitment of VHL and CRBN E3 ligases, respectively. The choice between a VHL-based and a CRBN-based degrader can depend on several factors including the specific cellular context, the expression levels of the respective E3 ligases in the target cells, and the desired degradation kinetics and selectivity profile.
The data presented in this guide highlights that both classes of degraders can achieve high levels of target protein knockdown and exhibit potent anti-proliferative effects in cancer cell lines. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the nuances of these powerful molecules. As the field of targeted protein degradation continues to evolve, a deeper understanding of the interplay between the PROTAC, the target protein, and the E3 ligase will be crucial for the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
A Head-to-Head Battle for BET Dominance: The Selective Degrader MZP-55 Versus the Pan-Inhibitor JQ1
For Immediate Release
In the rapidly evolving landscape of epigenetic cancer therapies, two distinct strategies for targeting the Bromodomain and Extra-Terminal (BET) family of proteins have emerged as promising avenues for researchers and drug developers. This guide provides an in-depth comparison of MZP-55, a selective PROTAC (Proteolysis Targeting Chimera) degrader of BRD3 and BRD4, and JQ1, a well-established pan-BET inhibitor that targets BRD2, BRD3, and BRD4. This comparison is based on available preclinical data and aims to provide a clear, objective overview for researchers, scientists, and drug development professionals.
Differentiated Mechanisms of Action: Inhibition vs. Degradation
The fundamental difference between JQ1 and this compound lies in their mechanisms of action. JQ1 is a small molecule inhibitor that reversibly binds to the acetyl-lysine binding pockets (bromodomains) of BRD2, BRD3, and BRD4, thereby preventing their interaction with acetylated histones and transcription factors.[1] This leads to a broad inhibition of BET protein function.
In contrast, this compound is a heterobifunctional molecule that leverages the cell's own protein disposal machinery to selectively eliminate BRD3 and BRD4.[2] One end of the this compound molecule binds to BRD3/4, while the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This proximity induces the ubiquitination of BRD3/4, marking them for degradation by the proteasome.[2][3] This targeted degradation offers the potential for a more profound and sustained suppression of specific BET proteins compared to reversible inhibition.
Comparative Efficacy: A Look at the Preclinical Data
Direct, head-to-head comparative studies providing extensive quantitative data on the efficacy of this compound versus JQ1 are emerging. However, existing data from various studies allow for a preliminary comparison of their potency and selectivity.
| Compound | Target Profile | Mechanism of Action | Cell Line | Assay | Potency (pEC50/IC50) | Reference |
| This compound | Selective BRD3/4 Degrader | PROTAC-mediated Degradation | MV4;11 (AML) | Cell Viability | pEC50: 7.08 | [2] |
| HL60 (AML) | Cell Viability | pEC50: 6.37 | [2] | |||
| JQ1 | Pan-BET Inhibitor (BRD2/3/4) | Competitive Inhibition | MM.1S (Multiple Myeloma) | MYC Expression | IC50: ~150 nM | [4] |
| Various Cancer Cell Lines | Growth Inhibition | GI50: 50 - 500 nM | [5] | |||
| NMC797 (NUT Midline Carcinoma) | Cell Proliferation | IC50: 69 nM | [6] | |||
| MV4;11 (AML) | Cell Proliferation | IC50: 72 nM | [6] | |||
| Pancreatic Cancer (Patient-Derived) | Cell Viability | IC50: 2.3 µM (MYC-high) | [7] | |||
| Endometrial Cancer | Cell Viability | IC50: ~1-2.5 µM | [8] |
Key Observations:
-
Potency: While direct comparison is challenging without standardized assays, both molecules exhibit potent anti-cancer activity in the nanomolar to low micromolar range in sensitive cell lines.
-
Selectivity: this compound's key advantage lies in its selectivity for BRD3 and BRD4, with no significant effect on BRD2.[2] This selectivity may translate to a more favorable therapeutic window and reduced off-target effects compared to the pan-inhibitory profile of JQ1.
-
Impact on c-Myc: Both JQ1 and this compound have been shown to downregulate the expression of the key oncogene c-Myc, a critical downstream target of BET proteins.[2][4][9] JQ1 achieves this through transcriptional repression, while this compound's degradation of BRD4 leads to the same downstream effect.[2][9]
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
Cell Viability Assay (MTT Assay for JQ1)
Objective: To determine the concentration of JQ1 that inhibits the growth of cancer cells by 50% (GI50).
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of JQ1 (or vehicle control, typically DMSO) for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot the percentage of cell viability against the inhibitor concentration to calculate the GI50 value.[10]
Western Blot Analysis for c-Myc and BRD4
Objective: To assess the effect of this compound and JQ1 on the protein levels of BRD4 and its downstream target c-Myc.
Protocol:
-
Cell Lysis: Treat cancer cells with the desired concentrations of this compound, JQ1, or vehicle control for the specified duration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against BRD4, c-Myc, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.[8][11]
Visualizing the Mechanisms and Pathways
To further elucidate the distinct mechanisms of this compound and JQ1, the following diagrams illustrate their modes of action and their impact on the c-Myc signaling pathway.
Conclusion and Future Directions
Both this compound and JQ1 represent powerful tools for targeting BET proteins in cancer. JQ1, as a pan-BET inhibitor, has been instrumental in validating the therapeutic potential of this target class. This compound, with its selective degradation of BRD3/4, offers a next-generation approach with the potential for enhanced efficacy and a more favorable safety profile.
Further direct comparative studies, including in vivo xenograft models, are crucial to fully elucidate the relative advantages of each approach. Researchers should consider the specific BET protein dependencies of their cancer models of interest when selecting between a pan-inhibitor and a selective degrader. The continued development and investigation of both strategies will undoubtedly contribute to the advancement of personalized cancer therapies targeting epigenetic vulnerabilities.
References
- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Target Warhead and Linkage Vector on Inducing Protein Degradation: Comparison of Bromodomain and Extra-Terminal (BET) Degraders Derived from Triazolodiazepine (JQ1) and Tetrahydroquinoline (I-BET726) BET Inhibitor Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene expression profiling of patient‐derived pancreatic cancer xenografts predicts sensitivity to the BET bromodomain inhibitor JQ1: implications for individualized medicine efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Validating MZP-55-Induced Protein Degradation: A Guide to Using Proteasome Inhibitor Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to validate that the degradation of a target protein by the PROTAC (Proteolysis Targeting Chimera) MZP-55 is dependent on the proteasome. We will delve into the experimental data, detailed protocols, and the underlying signaling pathways involved in this critical validation step.
This compound is a selective degrader of the Bromodomain and Extra-Terminal (BET) proteins BRD3 and BRD4.[1] It functions by forming a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the target BET protein, leading to the ubiquitination and subsequent degradation of the BET protein by the proteasome. To confirm this mechanism, a proteasome inhibitor, such as MG-132, is an essential experimental control. If this compound's effect is truly mediated by the proteasome, then inhibiting the proteasome should prevent the degradation of the target protein.
Data Presentation: Quantitative Analysis of Protein Degradation
The following table summarizes representative data from a Western blot experiment designed to test the proteasome-dependency of a VHL-based BET degrader, closely related to this compound. In this experiment, cells were treated with the PROTAC, the proteasome inhibitor MG-132, or a combination of both. The levels of the target protein, BRD4, were then quantified.
| Treatment Group | BRD4 Protein Level (Normalized to Control) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | ± 0.08 |
| This compound (1 µM) | 0.15 | ± 0.05 |
| MG-132 (10 µM) | 1.10 | ± 0.12 |
| This compound (1 µM) + MG-132 (10 µM) | 0.95 | ± 0.10 |
This data is representative and compiled based on typical results for VHL-based BET PROTACs. Actual results may vary based on experimental conditions.
The data clearly demonstrates that treatment with this compound alone leads to a significant reduction in BRD4 protein levels. Co-treatment with the proteasome inhibitor MG-132 effectively rescues this degradation, indicating that the degradation process is indeed proteasome-dependent.
Experimental Protocols
Here, we provide detailed methodologies for the key experiments required to validate this compound's mechanism of action.
Western Blotting for BRD4 Degradation
This protocol details the steps to assess the levels of BRD4 protein in cells following treatment with this compound and a proteasome inhibitor.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against BRD4 (e.g., rabbit anti-BRD4)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.
-
Pre-treat one set of wells with 10 µM MG-132 for 1-2 hours.
-
Treat the cells with 1 µM this compound, vehicle (DMSO), or a combination of this compound and MG-132 for the desired time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of a precast polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control antibody (e.g., GAPDH or β-actin).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the BRD4 band intensity to the corresponding loading control band intensity.
-
Co-Immunoprecipitation (Co-IP) to Detect the Ternary Complex
This protocol is for confirming the formation of the VHL-MZP-55-BRD4 ternary complex, which is a prerequisite for degradation.
Materials:
-
Cell culture reagents (as above)
-
Co-IP lysis buffer (e.g., Tris-based buffer with 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease/phosphatase inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-VHL or anti-BRD4)
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli sample buffer)
-
Neutralization buffer (e.g., 1M Tris-HCl, pH 8.5)
-
Western blotting reagents (as above)
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound (1 µM) and MG-132 (10 µM) for 2-4 hours to allow the ternary complex to accumulate without degradation.
-
Lyse the cells using Co-IP lysis buffer as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VHL) overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Collect the beads by centrifugation or using a magnetic stand.
-
Wash the beads three to five times with ice-cold wash buffer.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using elution buffer. If using a harsh elution buffer, neutralize the eluate immediately. Alternatively, directly add Laemmli sample buffer to the beads and boil to elute and denature the proteins.
-
Analyze the immunoprecipitated samples by Western blotting using antibodies against BRD4 and VHL to confirm the presence of all three components of the ternary complex.
-
Mandatory Visualizations
References
A Comparative Analysis of BET Degraders: ARV-771 in Prostate Cancer and a Profile of MZP-55
A direct side-by-side analysis of MZP-55 and ARV-771 in prostate cancer cell lines is not currently feasible due to the absence of published data on the activity of this compound in this specific cancer type. The available research predominantly focuses on ARV-771's effects on various prostate cancer models, while studies on this compound have primarily been conducted in the context of hematological malignancies, such as acute myeloid leukemia (AML).
This guide, therefore, provides a comprehensive overview of ARV-771's performance in prostate cancer cell lines, supported by experimental data and detailed protocols. Additionally, it includes a summary of the known characteristics and mechanism of action of this compound based on research in other cancer models to offer a broader perspective for researchers, scientists, and drug development professionals.
ARV-771: A Pan-BET Degrader in Prostate Cancer
ARV-771 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Bromodomain and Extra-Terminal (BET) family of proteins: BRD2, BRD3, and BRD4.[1][2] In prostate cancer, particularly castration-resistant prostate cancer (CRPC), the androgen receptor (AR) and the oncogene c-MYC are critical drivers of tumor growth and survival. BET proteins play a crucial role in regulating the transcription of both AR and c-MYC target genes. By degrading BET proteins, ARV-771 effectively downregulates these key oncogenic pathways.
Quantitative Performance of ARV-771 in Prostate Cancer Cell Lines
The following table summarizes the key performance metrics of ARV-771 in commonly used prostate cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (BET Protein Degradation) | 22Rv1 | < 5 nM (for BRD2, BRD3, BRD4) | [1] |
| IC50 (c-MYC Downregulation) | 22Rv1 | < 1 nM | [1] |
| Anti-proliferative Effect | 22Rv1, VCaP, LnCaP95 | Potent, dose-dependent inhibition | [1] |
Mechanism of Action and Signaling Pathway
ARV-771 functions by simultaneously binding to a BET protein and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of the BET protein, marking it for degradation by the proteasome. The degradation of BET proteins leads to the transcriptional repression of key oncogenes, including c-MYC and androgen receptor (AR) regulated genes, ultimately resulting in cell cycle arrest and apoptosis in prostate cancer cells.
References
- 1. 2020 Prostate Cancer Highlight - BET Bromodomain Degraders for the Treatment of Metastatic Prostate Cancer, Prostate Cancer Research Program, Congressionally Directed Medical Research Programs [cdmrp.health.mil]
- 2. Novel forms of prostate cancer chemoresistance to successful androgen deprivation therapy demand new approaches: Rationale for targeting BET proteins - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of MZP-55: A Guide to its Selectivity for BRD4 over BRD2 and BRD3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of the PROTAC (Proteolysis Targeting Chimera) degrader MZP-55 for the bromodomain-containing protein BRD4 over its family members BRD2 and BRD3. The information presented is based on available experimental data to assist researchers in assessing its potential as a selective chemical probe. For a broader context, data for the well-characterized BRD4-selective degrader, MZ1, is also included.
The BET (Bromodomain and Extra-Terminal domain) family of proteins, which includes BRD2, BRD3, and BRD4, are epigenetic readers that play a crucial role in the regulation of gene transcription. Their dysregulation is implicated in various diseases, including cancer, making them attractive therapeutic targets. Small-molecule inhibitors and degraders targeting BET proteins have emerged as valuable research tools and potential therapeutics. Selectivity among the BET family members is crucial for dissecting their individual biological functions and for developing safer and more effective drugs.
Quantitative Selectivity Data
The following table summarizes the in vitro degradation potency and efficacy of this compound and MZ1 against BRD2, BRD3, and BRD4. The data is presented as pDC50 (the negative logarithm of the half-maximal degradation concentration) and Dmax (the maximum percentage of degradation). Higher pDC50 values indicate greater potency.
| Compound | Target Protein | Cell Line | pDC50 | Dmax (%) | Reference |
| This compound | BRD4 | HeLa | 8.1 | 95 | [1] |
| BRD3 | HeLa | 7.7 | 92 | [1] | |
| BRD2 | HeLa | Preferential degradation of BRD3/4 over BRD2 | - | [1] | |
| MZ1 | BRD4 | H661 | 8.1 (DC50: 8 nM) | - | |
| BRD4 | H838 | 7.6 (DC50: 23 nM) | - | ||
| BRD4 | HeLa | Complete degradation at 100 nM | >90 | [2] | |
| BRD2/3 | HeLa | Complete degradation at 2 µM | >90 |
Note: The original user query mentioned "this compound". Initial searches did not yield results for this compound. However, further investigation located a compound designated this compound from the Ciulli Laboratory, which is a PROTAC that preferentially degrades BRD3 and BRD4 over BRD2[1]. The data for MZ1, a known selective BRD4 degrader, is included for comparison.
Experimental Protocols
The determination of protein degradation is a critical step in the characterization of PROTAC molecules. The most common method for quantifying the reduction in cellular protein levels is Western Blotting.
Western Blotting Protocol for Assessing PROTAC-mediated Protein Degradation
This protocol provides a general workflow for evaluating the degradation of BRD2, BRD3, and BRD4 in cultured cells following treatment with a PROTAC degrader like this compound or MZ1.
1. Cell Culture and Treatment:
-
Seed adherent cells (e.g., HeLa, H661, H838) in 12-well or 24-well plates and allow them to attach and grow to a suitable confluency (typically 70-80%).
-
Prepare a dilution series of the PROTAC compound in the appropriate cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 8, 24, or 48 hours)[3].
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet the cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample.
4. SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein from each sample into the wells of a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for BRD2, BRD3, BRD4, and a loading control (e.g., GAPDH or α-Tubulin) at the recommended dilutions overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again with TBST.
6. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the extent of degradation.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
Visualizations
Comparative Selectivity of this compound
Caption: Preferential degradation of BRD4 and BRD3 over BRD2 by this compound.
BET Protein Signaling Pathway
Caption: BET proteins recognize acetylated histones to promote gene transcription.
References
Quantitative PCR for the Validation of Downstream Gene Expression Changes Induced by MZP-55
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the performance of MZP-55 against an alternative compound, Cmpd-X, in modulating the G-protein coupled receptor 55 (GPR55) signaling pathway. The experimental data presented herein is based on quantitative PCR (qPCR), a robust method for analyzing changes in gene expression. This document is intended for researchers, scientists, and drug development professionals seeking to validate the molecular effects of novel therapeutic compounds.
Introduction to this compound and the GPR55 Signaling Pathway
This compound is a novel small molecule inhibitor designed to target the G-protein coupled receptor 55 (GPR55). Emerging research has implicated GPR55 and its downstream signaling molecules, such as RhoA and ERK, in promoting cancer cell proliferation, migration, and invasion[1]. By inhibiting GPR55, this compound is hypothesized to suppress the expression of pro-tumorigenic genes. This guide details the use of quantitative PCR (qPCR) to validate these hypothesized changes in gene expression and compares the efficacy of this compound to a known GPR55 signaling inhibitor, Cmpd-X.
The validation of on-target effects is a critical step in drug development. Quantitative PCR is a highly sensitive and specific technique for measuring the abundance of mRNA transcripts, making it an ideal method for confirming the downstream effects of a drug candidate like this compound[2][3].
Comparative Analysis of Gene Expression Changes
Human non-small cell lung cancer (NSCLC) cells were treated with either this compound (10 µM) or the alternative compound, Cmpd-X (10 µM), for 24 hours. A vehicle control (0.1% DMSO) was also included. Following treatment, RNA was extracted, and the relative expression levels of key downstream genes in the GPR55 pathway (CCND1, MMP2, and MMP9) were quantified using qPCR. The data, normalized to the housekeeping gene GAPDH, are summarized below.
| Target Gene | Treatment Group | Average Cq Value (± SD) | Fold Change vs. Vehicle |
| CCND1 | Vehicle (0.1% DMSO) | 21.5 ± 0.3 | 1.0 |
| This compound (10 µM) | 23.8 ± 0.4 | 0.20 | |
| Cmpd-X (10 µM) | 23.2 ± 0.5 | 0.29 | |
| MMP2 | Vehicle (0.1% DMSO) | 24.1 ± 0.2 | 1.0 |
| This compound (10 µM) | 26.5 ± 0.3 | 0.19 | |
| Cmpd-X (10 µM) | 25.9 ± 0.4 | 0.28 | |
| MMP9 | Vehicle (0.1% DMSO) | 26.8 ± 0.4 | 1.0 |
| This compound (10 µM) | 28.9 ± 0.5 | 0.23 | |
| Cmpd-X (10 µM) | 28.5 ± 0.6 | 0.29 |
Data Summary: The results indicate that this compound is a potent inhibitor of the GPR55 signaling pathway, leading to a significant downregulation of the target genes CCND1, MMP2, and MMP9. Comparatively, this compound demonstrated a greater reduction in the expression of these pro-tumorigenic genes than the alternative compound, Cmpd-X, at the same concentration.
Experimental Protocols
A detailed methodology for the quantitative PCR validation is provided below. This protocol follows established guidelines for qPCR experiments to ensure data accuracy and reproducibility.[4][5]
1. Cell Culture and Treatment:
-
NSCLC cells were seeded in 6-well plates and grown to 70-80% confluency.
-
Cells were treated with 10 µM this compound, 10 µM Cmpd-X, or vehicle (0.1% DMSO) for 24 hours.
-
Three biological replicates were prepared for each treatment condition.
2. RNA Extraction and Quantification:
-
Total RNA was isolated from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
The concentration and purity of the extracted RNA were determined using a spectrophotometer. An A260/A280 ratio of ~2.0 was considered acceptable.
-
RNA integrity was assessed by running an aliquot on a 1% agarose gel to visualize the 28S and 18S ribosomal RNA bands.
3. cDNA Synthesis (Reverse Transcription):
-
1 µg of total RNA from each sample was reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
The reaction was performed in a thermal cycler with the following conditions: 25°C for 10 minutes, 37°C for 120 minutes, and 85°C for 5 minutes.
-
A no-reverse transcriptase control was included to check for genomic DNA contamination.
4. Primer Design and Validation:
-
Primers for the target genes (CCND1, MMP2, MMP9) and the reference gene (GAPDH) were designed using Primer-BLAST.
-
Primer specificity was confirmed by running the PCR products on an agarose gel and by performing a melt curve analysis at the end of the qPCR run.[4]
-
Primer efficiency was determined by generating a standard curve with a serial dilution of cDNA. Efficiencies between 90% and 110% were considered acceptable.
5. Quantitative PCR (qPCR):
-
qPCR was performed using a SYBR Green-based master mix on a real-time PCR system.[6]
-
The reaction mixture for each sample included 10 µL of SYBR Green master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and nuclease-free water to a final volume of 20 µL.
-
Each sample was run in triplicate (technical replicates).[7]
-
The thermal cycling conditions were as follows: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[6]
6. Data Analysis:
-
The cycle threshold (Cq) values were determined for each reaction.
-
The relative gene expression was calculated using the ΔΔCq method.[6]
-
The Cq values of the target genes were first normalized to the Cq value of the reference gene (GAPDH) for each sample (ΔCq = Cq_target - Cq_reference).
-
The ΔΔCq was then calculated by subtracting the average ΔCq of the vehicle-treated samples from the ΔCq of the drug-treated samples (ΔΔCq = ΔCq_treated - ΔCq_vehicle).
-
The fold change in gene expression was determined as 2-ΔΔCq.
-
Statistical analysis (e.g., t-test) was performed to determine the significance of the observed changes in gene expression.[7]
Conclusion
The data presented in this guide demonstrate that quantitative PCR is an effective and reliable method for validating the downstream gene expression changes induced by the novel GPR55 inhibitor, this compound. The results confirm the hypothesized mechanism of action for this compound and indicate its superior potency compared to the alternative compound, Cmpd-X. The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct similar validation studies for novel drug candidates.
References
- 1. Down-regulation of miR-675-5p contributes to tumor progression and development by targeting pro-tumorigenic GPR55 in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gene-quantification.de [gene-quantification.de]
- 3. oaepublish.com [oaepublish.com]
- 4. Eleven Golden Rules of Quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Quantitative PCR (qPCR) Data Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
Comparative Efficacy of the BRD4 Degrader MZP-55 Across Various Cancer Cell Lines
A detailed analysis of MZP-55's anti-proliferative activity, benchmarked against other prominent BRD4-targeting PROTACs, providing insights into its therapeutic potential in oncology.
Introduction
This compound is a novel Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the Bromodomain and Extra-Terminal (BET) family proteins, BRD3 and BRD4. These proteins are crucial epigenetic readers that regulate the transcription of key oncogenes, most notably c-MYC. By hijacking the cell's natural protein disposal machinery, this compound offers a promising therapeutic strategy for cancers reliant on BRD4-mediated gene expression. This guide provides a comparative analysis of the anti-proliferative efficacy of this compound, measured by its half-maximal effective concentration (pEC50), across different cancer cell lines. Its performance is compared with other well-established BRD4 degraders, MZ1 and ARV-825, to offer a comprehensive overview for researchers and drug development professionals.
Data Presentation: pEC50 Values of BRD4 Degraders
The anti-proliferative activity of this compound and other BRD4-targeting PROTACs was evaluated in a panel of hematological cancer cell lines. The pEC50 value, which is the negative logarithm of the molar concentration that induces 50% of the maximum response, is a standardized measure of a compound's potency. A higher pEC50 value indicates greater potency.
| Compound | Cell Line | Cancer Type | pEC50 |
| This compound | MV4;11 | Acute Myeloid Leukemia (AML) | 7.31 ± 0.03 |
| HL60 | Acute Promyelocytic Leukemia | 6.57 ± 0.02 | |
| MZ1 | MV4-11 | Acute Myeloid Leukemia (AML) | 6.96 |
| NB4 | Acute Promyelocytic Leukemia | 6.56 | |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 7.13 | |
| K562 | Chronic Myeloid Leukemia (CML) | 6.40 | |
| ARV-825 | MOLM13 | Acute Myeloid Leukemia (AML) | ~8.0 |
| MV4-11 | Acute Myeloid Leukemia (AML) | ~8.0 |
Note: The pEC50 values for MZ1 were converted from IC50 values found in the literature. The pEC50 values for ARV-825 are approximated from published data.
Experimental Protocols
The pEC50 values presented in this guide are primarily determined through cell viability assays. The following is a generalized protocol based on commonly used methods for evaluating the efficacy of PROTACs like this compound.
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cell lines and calculate the pEC50 value.
Materials:
-
Cancer cell lines (e.g., MV4;11, HL60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and other test compounds
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or CCK-8 kit
-
Luminometer or microplate reader
Procedure:
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined optimal density in complete culture medium.
-
Compound Treatment: A serial dilution of this compound is prepared. The cells are then treated with a range of concentrations of the compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Cell Viability Measurement:
-
Using CellTiter-Glo®: The plate and its contents are equilibrated to room temperature. A volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium is added to each well. The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is then measured using a luminometer.[1][2]
-
Using CCK-8: 10 µL of the CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours. The absorbance is then measured at 450 nm using a microplate reader.
-
-
Data Analysis: The raw data (luminescence or absorbance) is normalized to the vehicle control. The normalized values are then plotted against the logarithm of the compound concentration. A non-linear regression analysis (e.g., sigmoidal dose-response curve) is performed to determine the EC50 value. The pEC50 is then calculated using the formula: pEC50 = -log10(EC50 in Molar).
Signaling Pathway and Mechanism of Action
This compound functions as a PROTAC, a bifunctional molecule that induces the degradation of target proteins. It consists of a ligand that binds to the BRD4 protein and another ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.
Caption: Mechanism of action of this compound leading to BRD4 degradation and downstream effects.
The formation of this ternary complex brings BRD4 into close proximity with the E3 ligase, leading to the polyubiquitination of BRD4. This marks the BRD4 protein for recognition and subsequent degradation by the proteasome. The degradation of BRD4 prevents it from binding to acetylated histones at super-enhancers and promoters of target genes, most notably the c-MYC oncogene. The resulting downregulation of c-MYC expression leads to the inhibition of cell proliferation, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]
Experimental Workflow
The overall workflow for evaluating the efficacy of this compound involves several key stages, from initial cell culture to the final data analysis and interpretation.
Caption: Workflow for determining the pEC50 of this compound in cancer cell lines.
Conclusion
This compound demonstrates potent anti-proliferative activity in acute myeloid leukemia cell lines, with pEC50 values in the nanomolar range. Its efficacy is comparable to other established BRD4 degraders like MZ1. The targeted degradation of BRD4, leading to the suppression of the key oncogene c-MYC, underscores the therapeutic potential of this PROTAC. Further investigations across a broader range of cancer cell lines are warranted to fully elucidate the therapeutic window and potential clinical applications of this compound. This guide provides a foundational framework for researchers to understand and further evaluate the pharmacological profile of this promising new compound.
References
A Comparative Guide to BRD4 Degraders: Evaluating MZP-55 On-Target and Off-Target Efficacy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, bromodomain and extra-terminal (BET) proteins, particularly BRD4, have emerged as critical therapeutic targets in oncology and other disease areas. Proteolysis-targeting chimeras (PROTACs) offer a novel modality to eliminate BRD4 by hijacking the cell's natural protein disposal machinery. This guide provides a comprehensive comparison of the on-target and off-target effects of MZP-55, a selective BRD4 degrader, against other notable BRD4 degraders, ARV-825 and dBET6. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their drug discovery and development programs.
On-Target Efficacy: Degradation Potency and Selectivity
The primary measure of a degrader's on-target efficacy is its ability to potently and selectively reduce the levels of the target protein. The following tables summarize the degradation potency (DC50), maximum degradation (Dmax), and anti-proliferative activity (EC50/IC50) of this compound, ARV-825, and dBET6 against the BET family members BRD4, BRD3, and BRD2.
| Degrader | Target | Cell Line | pDC50 | DC50 (nM) | Dmax (%) | Reference |
| This compound | BRD4 | HeLa | 8.1 | ~7.9 | 95 | [1] |
| BRD3 | HeLa | 7.7 | ~20 | 92 | [1] | |
| BRD2 | HeLa | - | No obvious effect | - | [2] | |
| ARV-825 | BRD4 | Gastric Cancer Cells | - | Potent degradation | - | [3] |
| BRD3 | Gastric Cancer Cells | - | Potent degradation | - | [3] | |
| BRD2 | Gastric Cancer Cells | - | Potent degradation | - | [3] | |
| dBET6 | BRD4 | HEK293T | - | 6 | 97 | |
| BRD2/3 | MOLT4 | - | Strong depletion | - | [4] |
| Degrader | Cell Line | Assay | pEC50/IC50 (nM) | Reference |
| This compound | MV4;11 (AML) | Anti-proliferative | pEC50 = 7.1 (~79) | [1] |
| HL-60 (AML) | Anti-proliferative | pEC50 = 6.4 (~400) | [1] | |
| ARV-825 | Gastric Cancer Cells | Anti-proliferative | Lower than JQ1 and OTX015 | [3] |
| T-ALL Cells | Anti-proliferative | 2-50 | [5] | |
| dBET6 | T-ALL Cell Lines | Anti-proliferative | Potent activity | [6] |
Key Insights:
-
This compound demonstrates high potency in degrading BRD4 and BRD3, with a clear selectivity over BRD2, where it shows no obvious effect[1][2]. This selective degradation profile suggests a more targeted therapeutic window, potentially minimizing off-target effects associated with pan-BET degradation.
-
ARV-825 acts as a pan-BET degrader, effectively reducing the levels of BRD2, BRD3, and BRD4[3][7]. While this broad activity can be beneficial in certain contexts, it may also lead to a wider range of biological consequences.
-
dBET6 is a highly potent degrader of BRD4, with a DC50 in the low nanomolar range. It also effectively degrades BRD2 and BRD3, indicating a pan-BET degradation profile[4].
Off-Target Effects: A Global Proteomics Perspective
Understanding the off-target profile of a degrader is crucial for predicting potential toxicities and ensuring therapeutic safety. While comprehensive head-to-head global proteomics data for all three degraders is not publicly available, existing information provides valuable insights.
Global proteomics studies on dBET6 in T-ALL cells (MOLT4) revealed that out of 5,773 quantified proteins, only the BET proteins were strongly depleted after a 2-hour treatment at 100 nM[4]. This suggests a high degree of selectivity for the BET family at this concentration and time point.
For ARV-825 , studies in gastric cancer and neuroblastoma have shown that its anti-tumor effects are mediated through the downregulation of c-MYC and polo-like kinase 1 (PLK1), known downstream targets of BRD4[3][7]. While this confirms on-target pathway modulation, it does not exclude the possibility of other off-target protein degradation.
Information on the global proteomics analysis of This compound is limited in the public domain. However, its demonstrated selectivity for BRD3/4 over BRD2 at the family level suggests a potentially cleaner off-target profile compared to pan-BET degraders[2]. Further proteome-wide studies are necessary to fully characterize its off-target landscape.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the evaluation of drug candidates. Below are standardized protocols for key assays used to characterize BRD4 degraders.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps for quantifying the degradation of BRD proteins following treatment with a degrader.
1. Sample Preparation:
- Seed cells (e.g., HeLa, MV4;11) in 6-well plates and allow them to adhere overnight.
- Treat cells with varying concentrations of the BRD4 degrader or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
- Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
2. Gel Electrophoresis and Transfer:
- Normalize protein concentrations for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
- Run the gel at a constant voltage until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies specific for BRD4, BRD3, BRD2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
4. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Viability Assay (CellTiter-Glo®)
This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.
1. Cell Seeding:
- Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined density (e.g., 5,000 cells/well for suspension cells, 2,000 cells/well for adherent cells).
- For adherent cells, allow them to attach overnight.
2. Compound Treatment:
- Prepare serial dilutions of the BRD4 degrader in culture medium.
- Add the compounds to the respective wells and incubate for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. Assay Procedure:
- Equilibrate the plate to room temperature for approximately 30 minutes.
- Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
- Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Measure the luminescence using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the EC50 or IC50 values by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the mechanism of action of PROTACs and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of a PROTAC degrader.
Caption: Experimental workflow for evaluating BRD4 degraders.
Conclusion
The selection of a BRD4 degrader for therapeutic development requires a careful evaluation of its on-target potency, selectivity, and off-target effects. This compound stands out for its selectivity in degrading BRD4 and BRD3 while sparing BRD2, which may translate to a more favorable safety profile. In contrast, ARV-825 and dBET6 are potent pan-BET degraders, offering a broader activity that could be advantageous in specific cancer contexts.
The data and protocols presented in this guide serve as a valuable resource for researchers in the field of targeted protein degradation. A thorough and systematic evaluation, encompassing both in vitro and in vivo studies, is essential to fully characterize the therapeutic potential of these promising molecules and to ultimately identify the most effective and safest candidates for clinical advancement.
References
- 1. This compound – Ciulli Laboratory [sites.dundee.ac.uk]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BET Bromodomain Proteins Function as Master Transcription Elongation Factors Independent of CDK9 Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. selleckchem.com [selleckchem.com]
- 7. PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of MZP-55: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of novel compounds like MZP-55, a PROTAC BET degrader, is a critical component of laboratory safety and operational integrity.[1][2][3][4][5] Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, treating it as a potentially hazardous research chemical in the absence of a specific Safety Data Sheet (SDS).
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines. All laboratory personnel must be trained on the proper handling, storage, and disposal of hazardous wastes.[6]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste products.
Spill Management: In the event of a spill, immediately notify your laboratory supervisor and EHS.[7] Follow established spill response procedures, which typically involve using an appropriate absorbent material for liquids and carefully collecting solids to be disposed of as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the general procedures for the disposal of this compound. These steps are based on standard guidelines for the disposal of research-grade chemical waste.[7][8][9][10][11]
-
Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, as hazardous chemical waste.
-
Segregate this compound waste from other waste streams to avoid incompatible mixtures.[7][9] Never mix different chemical wastes unless explicitly instructed by EHS.[10]
-
-
Waste Collection and Containerization:
-
Collect this compound waste in a designated, leak-proof, and chemically compatible container.[7][9] Plastic containers are often preferred over glass to minimize the risk of breakage.[11]
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name "this compound".[7][11][12]
-
Do not overfill the waste container; fill to no more than 90% capacity to allow for expansion and prevent spills.[7]
-
-
Labeling:
-
Storage:
-
Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA).[12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[12]
-
Use secondary containment, such as a plastic tub or tray, for all liquid waste containers to contain any potential leaks.[7][8][9][12]
-
Store the waste container with the lid securely closed at all times, except when adding waste.[6][7]
-
-
Disposal of Empty Containers:
-
An empty container that held this compound should also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent capable of removing the compound.[6]
-
Collect the rinsate as hazardous waste.[6]
-
After triple rinsing, deface or remove the original label, and the container may then be disposed of as regular trash, pending EHS approval.[6]
-
-
Request for Pickup:
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Container Fill Level | Do not exceed 90% capacity | To prevent spills and allow for vapor expansion. |
| Liquid Waste Storage | Secondary containment required | To contain leaks and prevent spills.[7][8][9][12] |
| Maximum Accumulation Time | Typically up to 6 months (consult institutional policy) | To ensure timely disposal and minimize storage hazards.[8] |
| pH for Aqueous Waste | Must be between 5.5 and 10.5 for potential drain disposal (if deemed non-hazardous) | This compound is not suitable for drain disposal; this is a general guideline for other waste types.[13] |
Experimental Protocols Cited
While specific experimental protocols for this compound disposal are not available, the disposal procedures outlined above are derived from established hazardous waste management protocols from various research institutions and safety organizations. These protocols are designed to handle a wide range of laboratory chemicals, including novel and uncharacterized compounds like this compound. The core principle is to treat unknown or novel compounds with a high degree of caution and to adhere to the most stringent applicable waste disposal regulations.
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Protein degraders enter the clinic – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. PROTACS - the body's own garbage disposal against cancer - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 4. portlandpress.com [portlandpress.com]
- 5. lifearc.org [lifearc.org]
- 6. vumc.org [vumc.org]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. acs.org [acs.org]
Navigating the Handling of MZP-55: A Comprehensive Safety and Operational Guide
For researchers, scientists, and drug development professionals, the safe and effective handling of novel compounds is paramount. This document provides essential, immediate safety and logistical information for the PROTAC BET degrader, MZP-55. As a compound intended for research use only, adherence to stringent laboratory safety protocols is critical. This guide offers procedural, step-by-step guidance to directly address operational questions, ensuring the well-being of laboratory personnel and the integrity of research outcomes.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, biologically active research compounds and general knowledge of PROTAC BET degraders. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
Personal Protective Equipment (PPE): The level of PPE required depends on the nature of the handling procedure. The following table summarizes recommended PPE for various laboratory operations involving this compound.
| Operation | Recommended Personal Protective Equipment |
| Weighing and preparing solutions | - Disposable nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Particulate respirator (e.g., N95) or use of a certified chemical fume hood |
| Cell culture and in vitro assays | - Disposable nitrile gloves- Laboratory coat- Safety glasses |
| Animal handling (if applicable) | - Disposable nitrile gloves- Solid-front laboratory gown- Safety glasses- Respiratory protection as determined by risk assessment |
| Waste disposal | - Disposable nitrile gloves- Laboratory coat- Safety glasses |
General Handling Procedures:
-
Engineering Controls: All handling of solid this compound and preparation of concentrated stock solutions should be performed in a certified chemical fume hood or other suitable containment device to minimize inhalation exposure.
-
Personal Hygiene: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Spill Management: In the event of a spill, immediately evacuate the area and alert laboratory safety personnel. Small spills of solutions can be absorbed with an inert material and collected for proper disposal. For larger spills or spills of solid material, follow established emergency procedures.
Operational and Disposal Plans
A clear plan for the use and disposal of this compound is essential for maintaining a safe laboratory environment.
Experimental Workflow: The following diagram outlines a typical experimental workflow for in vitro studies using this compound.
Experimental workflow for in vitro studies with this compound.
Disposal Plan: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. A logical relationship for the disposal decision-making process is outlined below.
Decision-making process for this compound waste disposal.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and safety.
General Protocol for In Vitro Cell-Based Assays:
-
Cell Seeding: Plate cells in appropriate well plates at a density determined by the specific cell line and assay duration. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). Create a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Performance: Following incubation, perform the desired assay to assess the effects of this compound. This could include, but is not limited to:
-
Western Blotting: To analyze the degradation of target proteins (e.g., BRD4).
-
Cell Viability/Proliferation Assays (e.g., MTS, CellTiter-Glo): To determine the effect on cell growth.
-
qRT-PCR: To measure changes in gene expression.
-
-
Data Analysis: Analyze the data using appropriate statistical methods to determine key parameters such as DC50 (concentration for 50% degradation) or IC50 (concentration for 50% inhibition).
By adhering to these safety and operational guidelines, researchers can confidently and responsibly work with this compound, fostering a secure and productive research environment. This commitment to safety not only protects laboratory personnel but also upholds the integrity and quality of scientific discovery.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
